N-(3-Aminophenyl)acetamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-aminophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-3-7(9)5-8;/h2-5H,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDFXSDXQXFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
621-35-2 | |
| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90883506 | |
| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59736-00-4, 621-35-2 | |
| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59736-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 621-35-2 | |
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| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | |
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| Record name | 3-acetamidoanilinium chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3-Aminophenyl)acetamide hydrochloride from m-Phenylenediamine
<_>
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(3-aminophenyl)acetamide hydrochloride, a significant organic intermediate, from m-phenylenediamine. The document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical aspects of process control, safety, and analytical validation. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this synthetic transformation. We will explore the nuances of selective mono-acetylation of a symmetrical diamine, the subsequent purification, and the final conversion to the hydrochloride salt, ensuring a robust and reproducible process.
Introduction: The Significance of N-(3-Aminophenyl)acetamide
N-(3-aminophenyl)acetamide, also known as m-aminoacetanilide, is a valuable building block in the synthesis of a variety of organic molecules.[1][2] Its bifunctional nature, possessing both a primary aromatic amine and an acetamido group, allows for diverse subsequent chemical modifications.[3] This versatility makes it a key intermediate in the production of dyes and pharmaceutical compounds.[2][3] The hydrochloride salt form enhances stability and improves handling characteristics, making it a preferred form for storage and further use.
This guide focuses on the direct synthesis from m-phenylenediamine, a readily available and cost-effective starting material. The core chemical challenge lies in the selective mono-acetylation of one of the two amino groups of m-phenylenediamine. Achieving high selectivity is paramount to avoid the formation of the di-acetylated byproduct and to simplify downstream purification.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| m-Phenylenediamine | C₆H₈N₂ | 108.14 | 63-65 | Colorless to yellowish crystals |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | Colorless liquid |
| N-(3-Aminophenyl)acetamide | C₈H₁₀N₂O | 150.18 | 87-89[1] | Light brown or gray solid[2] |
| N-(3-Aminophenyl)acetamide HCl | C₈H₁₁ClN₂O | 186.64[4] | >300 (decomposes) | White to off-white crystalline powder |
The Chemistry of Selective Mono-Acetylation
The synthesis hinges on the nucleophilic attack of an amino group of m-phenylenediamine on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The primary challenge is to prevent the reaction from proceeding to the di-acetylated product, N,N'-(1,3-phenylene)diacetamide.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an acetate ion as a leaving group and forming the N-acetylated product.
Achieving Selectivity: A Game of Stoichiometry and Reaction Conditions
Controlling the selectivity of the mono-acetylation of symmetrical diamines is a well-documented challenge in organic synthesis.[5][6] Several factors can be manipulated to favor the formation of the desired mono-acetylated product:
-
Stoichiometry: Utilizing a slight excess of m-phenylenediamine relative to the acetylating agent can statistically favor mono-acetylation. However, this necessitates a subsequent separation of the product from the unreacted starting material.
-
Controlled Addition: Slow, dropwise addition of the acetylating agent to a solution of m-phenylenediamine at a controlled temperature is crucial. This maintains a low instantaneous concentration of the acetylating agent, reducing the likelihood of a second acetylation event on the already mono-acetylated product.
-
Protonation: The presence of an acid, such as hydrochloric acid, can protonate one of the amino groups of m-phenylenediamine. The resulting ammonium salt is significantly less nucleophilic, effectively "protecting" it from acetylation. The remaining free amino group can then be selectively acetylated.[2] This is a common and effective strategy.
-
Solvent Effects: The choice of solvent can influence the relative reactivity of the amino groups and the solubility of the reactants and products, thereby affecting selectivity.
Diagram 1: Reaction Pathway for the Synthesis of N-(3-Aminophenyl)acetamide
Caption: The synthetic route from m-phenylenediamine to this compound.
Detailed Experimental Protocol
This protocol is a robust method for the laboratory-scale synthesis of this compound.
Materials and Equipment
-
m-Phenylenediamine
-
Acetic anhydride
-
Concentrated hydrochloric acid (37%)
-
Deionized water
-
Sodium bicarbonate
-
Activated carbon
-
Ethanol
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
Part A: Synthesis of N-(3-Aminophenyl)acetamide
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 100 mL of deionized water.
-
Acidification: To the stirred solution, slowly add 8.3 mL (0.1 mol) of concentrated hydrochloric acid. A slight exotherm may be observed.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acetylation: While maintaining the temperature below 10 °C, add 10.2 mL (0.11 mol) of acetic anhydride dropwise from a dropping funnel over a period of 30-45 minutes with vigorous stirring.
-
Reaction Completion: After the addition is complete, continue stirring in the ice bath for another hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is approximately 7-8. The free base, N-(3-aminophenyl)acetamide, will precipitate as a solid.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL).
Part B: Purification of N-(3-Aminophenyl)acetamide
-
Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.
-
Decolorization: Add a small amount of activated carbon to the hot solution and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals in a vacuum oven at 50 °C.
Part C: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified N-(3-aminophenyl)acetamide in a suitable solvent such as ethanol or isopropanol.
-
Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution or add a concentrated solution of HCl in isopropanol until the solution is acidic.
-
Precipitation and Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques should be employed.
Table 2: Analytical Methods for Product Validation
| Analytical Technique | Purpose | Expected Results |
| Melting Point | Assess purity | A sharp melting point range consistent with literature values. |
| FT-IR Spectroscopy | Functional group identification | Presence of N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching. |
| ¹H NMR Spectroscopy | Structural elucidation | Characteristic peaks for the acetyl methyl protons, the aromatic protons, and the amine and amide protons. |
| ¹³C NMR Spectroscopy | Structural confirmation | Resonances corresponding to the acetyl methyl carbon, the carbonyl carbon, and the aromatic carbons. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the mass of the protonated N-(3-aminophenyl)acetamide. |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and purity | A single spot for the purified product, with an Rf value distinct from the starting material and byproducts. |
Safety and Handling
It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.
-
m-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled.[7] It may cause an allergic skin reaction and is suspected of causing genetic defects.[7] It is also very toxic to aquatic life with long-lasting effects.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.[10] It is also flammable. Handle with care and avoid inhalation of vapors.[11]
-
Hydrochloric Acid: Highly corrosive and can cause severe burns. Use with extreme caution and ensure adequate ventilation.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
Conclusion
The synthesis of this compound from m-phenylenediamine is a well-established and scalable process. The key to a successful synthesis lies in the careful control of reaction conditions to achieve selective mono-acetylation. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers and chemists can reliably produce this valuable intermediate for a wide range of applications in the chemical and pharmaceutical industries. The analytical methods described provide a robust framework for ensuring the quality and purity of the final product.
References
- 1. scispace.com [scispace.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
An In-Depth Technical Guide to N-(3-Aminophenyl)acetamide Hydrochloride: Properties, Analysis, and Applications
This guide provides a comprehensive technical overview of N-(3-Aminophenyl)acetamide hydrochloride (CAS: 621-35-2), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's structural and physicochemical properties, offers detailed protocols for its synthesis and purification, and explores its critical role in the synthesis of pharmaceuticals and industrial dyes.
Introduction and Strategic Importance
This compound, also known as 3-aminoacetanilide hydrochloride, is the salt form of the aromatic amine N-(3-aminophenyl)acetamide. The hydrochloride form is often preferred in practical applications due to its enhanced stability and solubility in aqueous media compared to the free base.[1] Its strategic importance stems from its bifunctional nature: it possesses a nucleophilic aromatic amine and a stable acetamide group. This unique arrangement allows for selective chemical modifications, making it a versatile building block. The primary amino group can be readily diazotized for azo coupling reactions, a cornerstone of dye chemistry, while the overall structure serves as a crucial fragment in the synthesis of complex pharmaceutical agents.[2][3]
Chemical Structure and Identification
The structural integrity of a chemical intermediate is paramount for predictable reactivity and final product purity. The key identifiers and structural representation of this compound are outlined below.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-(3-aminophenyl)acetamide;hydrochloride | [4] |
| CAS Number | 621-35-2 | [4] |
| Molecular Formula | C₈H₁₁ClN₂O | [5][6] |
| Molecular Weight | 186.64 g/mol | |
| InChI Key | NALDFXSDXQXFPL-UHFFFAOYSA-N | [5] |
| SMILES | CC(=O)NC1=CC=CC(=C1)N.Cl | [4] |
| Synonyms | 3-Aminoacetanilide hydrochloride, 3-Acetamidoanilinium chloride, N-Acetyl-m-phenylenediamine hydrochloride |[4][6] |
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic fingerprint of a compound is essential for process development, quality control, and reaction monitoring.
Physicochemical Properties
The conversion of the free base to its hydrochloride salt markedly alters its physical properties, most notably its melting point and solubility. The high melting point is indicative of a stable, ionic crystal lattice.
Table 2: Physicochemical Data
| Property | Value | Comments and Rationale |
|---|---|---|
| Appearance | White to off-white or gray crystalline solid | The solid, crystalline nature is typical for organic salts. Color may vary with purity.[1][2] |
| Melting Point | 247 °C (decomposes) | Significantly higher than the free base (86-88 °C), reflecting the strong ionic interactions in the salt's crystal lattice.[1][4][6][7] |
| Solubility | Soluble in water and ethanol; insoluble in ether. | The ionic nature of the anilinium chloride group imparts high polarity, favoring solubility in polar protic solvents like water and ethanol.[1] The free base has limited water solubility (1-5 g/100 mL).[2] |
| Storage | Store at room temperature in a dry, inert atmosphere. | The compound is hygroscopic and can be sensitive to oxidation. Storage under inert gas (e.g., nitrogen, argon) in a tightly sealed container is recommended to maintain purity.[6] |
Spectroscopic Analysis
Spectroscopic data provides an unambiguous confirmation of the molecule's structure.
3.2.1 Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The data presented is characteristic of the hydrochloride salt.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Significance |
|---|---|---|---|
| ~3200-3400 | N-H | Stretching | Broad bands corresponding to the N-H stretches of the amide (-CONH-) and the anilinium (-NH₃⁺) groups. |
| ~3000-3100 | C-H (Aromatic) | Stretching | Confirms the presence of the benzene ring. |
| ~2800-3000 | N-H (Anilinium) | Stretching | Broad absorption characteristic of ammonium salts. |
| ~1660-1680 | C=O (Amide I) | Stretching | A strong, sharp peak indicating the presence of the amide carbonyl group. |
| ~1500-1600 | N-H (Amide II & Anilinium) / C=C (Aromatic) | Bending / Stretching | Overlapping bands confirming the amide N-H bend and aromatic ring vibrations. |
(Data interpreted from the reference spectrum provided by NIST)[5]
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental spectra for the hydrochloride salt are not widely published. The following data is for the free base, N-(3-aminophenyl)acetamide (CAS: 102-28-3), with expert interpretation on the expected shifts for the hydrochloride salt.
The protonation of the meta-amino group to form the anilinium salt (-NH₃⁺) is the key structural difference. This has a profound and predictable effect on the NMR spectrum. The -NH₃⁺ group is strongly electron-withdrawing, which deshields (moves to a higher ppm value) the adjacent protons on the aromatic ring.
Table 4: 1H & 13C NMR Data for N-(3-Aminophenyl)acetamide (Free Base) in DMSO-d₆
| Atom Type | Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Expected Shift in Hydrochloride Salt |
|---|---|---|---|---|
| Methyl | -CH ₃ | 1.99 (s, 3H) | 23.98 | Minimal change expected. |
| Amide | -NH - | 9.58 (s, 1H) | - | Minimal change expected. |
| Amino | -NH ₂ | 5.00 (bs, 2H) | - | Signal disappears; protons become part of the broad -NH ₃⁺ signal, likely shifted downfield. |
| Aromatic | H-2 | 6.92 (t, 1H) | 104.67 | Significant downfield shift due to proximity to -NH₃⁺. |
| Aromatic | H-4 | 6.88 (t, 1H) | 128.75 | Moderate downfield shift. |
| Aromatic | H-5 | 6.23 (dd, 1H) | 109.04 | Minimal change expected. |
| Aromatic | H-6 | 6.64 (dd, 1H) | 106.93 | Moderate downfield shift. |
| Carbonyl | -C =O | - | 167.85 | Minimal change expected. |
| Aromatic | C1 (-NHCOCH₃) | - | 148.85 | Minimal change expected. |
| Aromatic | C3 (-NH₂) | - | 139.85 | Significant downfield shift upon protonation. |
(Data sourced from ChemicalBook for the free base)[7]
Synthesis and Purification Protocols
The following protocols are provided as robust starting points for laboratory synthesis and purification. As a Senior Application Scientist, I stress that all procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Synthesis Pathway Overview
The most common laboratory synthesis involves a two-step process starting from m-phenylenediamine. This pathway is efficient and relies on well-understood chemical transformations.
Caption: Synthesis workflow from m-phenylenediamine.
Experimental Protocol: Synthesis
This protocol details the selective acetylation of m-phenylenediamine followed by in-situ salt formation.
Objective: To synthesize this compound from m-phenylenediamine.
Materials:
-
m-Phenylenediamine
-
Deionized Water
-
37% Hydrochloric Acid (concentrated)
-
Acetic Anhydride
-
Ethanol
-
Ice bath, magnetic stirrer, round-bottom flask, addition funnel, Buchner funnel.
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-phenylenediamine (1 eq.) in deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 eq.) to the stirring solution. The exotherm should be managed by cooling if necessary. This step protonates one of the amino groups, deactivating it towards acetylation and thereby promoting mono-acetylation.
-
Acetylation: Cool the solution to 0-5 °C in an ice bath. Add acetic anhydride (1.05 eq.) dropwise via an addition funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Isolation: The product, this compound, is often less soluble than the starting diamine hydrochloride and may precipitate. Cool the reaction mixture in an ice bath for 1 hour to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Experimental Protocol: Recrystallization
Objective: To purify crude this compound.
Rationale for Solvent Choice: As an organic salt, the compound requires a polar solvent for recrystallization. An ethanol/water mixture is often effective. The compound should be highly soluble in the hot solvent and sparingly soluble when cold.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture and heat the suspension to a gentle boil with stirring.
-
Solvent Addition: Continue adding the hot solvent mixture dropwise until all the solid just dissolves. Adding an excess of solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.
Applications in Synthesis
The utility of this compound is best demonstrated through its application as a key intermediate.
Azo Dye Synthesis
The compound is a staple precursor for a variety of azo dyes. The free amino group serves as the diazo component. In a typical process, it is treated with nitrous acid (formed in situ from sodium nitrite and HCl) to generate a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound (the coupling component) to form the final azo dye. It is a listed precursor for dyes such as C.I. Reactive Yellow 176 and C.I. Acid Blue 324.[3]
Pharmaceutical Synthesis: Trametinib Intermediate
N-(3-Aminophenyl)acetamide is a recognized starting material for the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[2] The structure of Trametinib clearly contains the acetamidophenyl moiety derived from this intermediate. Its use in such a complex, multi-step synthesis underscores the need for high purity and well-defined specifications for the intermediate.
Safety and Handling
As with any chemical reagent, proper handling is crucial for laboratory safety.
Table 5: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
(Data sourced from Sigma-Aldrich and PubChem)[4]
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and call a poison center or doctor if you feel unwell.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional structure and favorable physical properties. Its hydrochloride form offers advantages in stability and solubility, facilitating its use in diverse synthetic applications, from the large-scale production of industrial dyes to the intricate, multi-step synthesis of life-saving pharmaceuticals. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. 3 -Aminoacetanilide Hydrochloride(3AAC) | [zjhdchem.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. lookchem.com [lookchem.com]
- 5. 3'-Aminoacetanilide hydrochloride [webbook.nist.gov]
- 6. 3'-AMINOACETANILIDE HYDROCHLORIDE | 621-35-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
"N-(3-Aminophenyl)acetamide hydrochloride" CAS number and molecular weight
An In-Depth Technical Guide to N-(3-Aminophenyl)acetamide Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound, also known as 3-aminoacetanilide hydrochloride, is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a primary aromatic amine and an acetamide group, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules and heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and essential laboratory protocols, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The hydrochloride salt form of N-(3-aminophenyl)acetamide enhances its stability and aqueous solubility, facilitating its use in various synthetic applications.[2] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 621-35-2 (Monohydrochloride) | [2][3][4] |
| Note: CAS 59736-00-4 is also cited by some suppliers. | [][6] | |
| Molecular Formula | C₈H₁₁ClN₂O | [3][] |
| Molecular Weight | 186.64 g/mol | [4] |
| IUPAC Name | N-(3-aminophenyl)acetamide;hydrochloride | [4] |
| Synonyms | 3-Aminoacetanilide hydrochloride, m-Aminoacetanilide hydrochloride, 3-Acetamidoaniline hydrochloride | [2] |
| Appearance | White to off-white or gray crystalline solid/powder | [2][7][8] |
| Solubility | Soluble in water | [2][9] |
| Storage | Inert atmosphere, room temperature | [10] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of N-(3-aminophenyl)acetamide involves the selective mono-acetylation of m-phenylenediamine. The choice of acetylating agent and control of reaction conditions are critical to prevent di-acetylation and ensure a high yield of the desired product.
Causality in Synthetic Strategy
The core of the synthesis relies on the differential reactivity of the two amino groups in m-phenylenediamine. The first amino group is readily acetylated. However, once the first acetyl group is attached, its electron-withdrawing nature deactivates the aromatic ring, making the second amino group less nucleophilic and thus less reactive towards further acetylation. By carefully controlling stoichiometry (using a slight excess of the diamine or limiting the acetylating agent) and reaction temperature, selective mono-acetylation can be achieved.
A typical method involves using acetic anhydride or acetic acid as the acetylating agent.[8][9] The resulting free base, N-(3-aminophenyl)acetamide (m-aminoacetanilide), is then treated with hydrochloric acid to precipitate the more stable and soluble hydrochloride salt.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of N-(3-Aminophenyl)acetamide HCl.
Applications in Research and Drug Development
This compound serves as a crucial building block due to its two reactive sites, which can be addressed in subsequent synthetic steps.
-
Pharmaceutical Synthesis : The primary amine group is a key handle for introducing diversity. It can undergo diazotization, alkylation, and acylation to build more complex molecular architectures.[9] This versatility makes it a valuable starting material for various therapeutic agents. For instance, derivatives of N-(phenyl)acetamide have been explored as novel scaffolds for anticancer agents active against both sensitive and resistant cancer cell lines.[11] The parent compound, acetamide, and its N-substituted derivatives are known to interact with enzymes, making them valuable moieties in drug design for conditions ranging from cancer to infectious diseases.[12]
-
Dye and Pigment Industry : It is a well-established intermediate in the manufacturing of azo dyes and other colorants, such as reactive yellow K-RN and various disperse dyes.[1][8]
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
This protocol describes a general method for synthesis derived from common procedures.[8]
Objective: To synthesize this compound from m-phenylenediamine.
Materials:
-
m-Phenylenediamine
-
Acetic acid (Glacial) or Acetic anhydride
-
Hydrochloric acid (30-37%)
-
Water (Deionized)
-
Sodium chloride (for salting out)
-
Reaction flask, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Dissolution: In a reaction flask, dissolve m-phenylenediamine in water.
-
Acidification: Slowly add hydrochloric acid to the solution while stirring. Stir for approximately 30 minutes. This step protonates one amino group, aiding in selective acetylation.
-
Acetylation: While maintaining the reaction temperature (e.g., 40°C), slowly add acetic acid or acetic anhydride. The reaction is exothermic and may require cooling to maintain the target temperature.
-
Reaction Monitoring: Stir the mixture vigorously for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation (Salting Out): Once the reaction is complete, add refined salt (NaCl) to the mixture to decrease the solubility of the organic product, aiding its precipitation.
-
Filtration and Neutralization: Filter the crude product. The resulting free base can be carefully neutralized.
-
Salt Formation: Re-dissolve the purified free base in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid to precipitate the final hydrochloride salt.
-
Final Purification: Filter the this compound, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum.
Self-Validation: The identity and purity of the final product should be confirmed by analytical methods such as melting point determination, FTIR, and ¹H NMR spectroscopy. The expected melting point of the free base is 86-88°C.[13]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a standard reverse-phase HPLC method for analyzing related aromatic amines.[14]
Objective: To determine the purity of synthesized this compound.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water.
-
An acid modifier, such as phosphoric acid or formic acid (for MS compatibility), is typically added at a low concentration (e.g., 0.1%).
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the synthesized product at a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Set based on the UV absorbance maximum of the compound (typically in the 240-260 nm range).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Trustworthiness: This method is self-validating. A sharp, symmetrical peak for the main component indicates good purity. The presence of other peaks suggests impurities, which can be quantified. The method's scalability allows it to be adapted for preparative separation to isolate these impurities for further characterization.[14]
Safety and Handling
This compound is classified as harmful and an irritant. Users must consult the Safety Data Sheet (SDS) before handling.[3][15]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[3]
-
P280: Wear protective gloves, eye protection, and face protection.[15]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
Conclusion
This compound is a chemical of significant utility in synthetic chemistry. Its well-defined properties and reactive functional groups make it an indispensable intermediate for developing novel pharmaceuticals and specialized dyes. A thorough understanding of its synthesis, handling, and analytical validation, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- 1. N-(3-Aminophenyl)acetamide|3-Aminoacetanilide Supplier [benchchem.com]
- 2. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 3. This compound | 621-35-2 [sigmaaldrich.com]
- 4. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 621-35-2 [sigmaaldrich.com]
- 11. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is Acetamide used for? [synapse.patsnap.com]
- 13. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 14. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. fishersci.dk [fishersci.dk]
An In-depth Technical Guide to the Solubility of N-(3-Aminophenyl)acetamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Aminophenyl)acetamide hydrochloride, a key intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound. While specific quantitative solubility data for the hydrochloride salt is not widely available in public literature, this guide furnishes semi-quantitative data for the free base, N-(3-Aminophenyl)acetamide, and outlines detailed experimental protocols to enable researchers to generate precise solubility profiles in various solvents. The guide also delves into the physicochemical properties of the compound that govern its solubility and discusses the anticipated effects of different solvent systems.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
Solubility is a critical physicochemical parameter that profoundly influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs) and the performance of chemical intermediates. For a compound like this compound, understanding its solubility in different solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing stable and effective formulations. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip researchers with the necessary tools to conduct their own solubility assessments.
This compound is the hydrochloride salt of N-(3-Aminophenyl)acetamide. The presence of the hydrochloride salt is intended to enhance its stability and solubility in aqueous media. The free base, N-(3-Aminophenyl)acetamide, is a gray solid with a melting point of 86-88 °C[1][2]. It is qualitatively described as being soluble in water, ethanol, and acetone. A semi-quantitative measure of its water solubility is reported to be in the range of 1-5 g/100 mL at 24 °C[1][2][3][4].
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Key properties of this compound that influence its solubility include:
-
Molecular Structure: The molecule possesses both a polar acetamide group and a basic aminophenyl group. The presence of these functional groups allows for hydrogen bonding, a key factor in its solubility in protic solvents.
-
Ionization: As a hydrochloride salt, this compound is expected to be more readily soluble in aqueous solutions compared to its free base due to the ionic nature of the salt. The amino group on the phenyl ring will be protonated, enhancing its interaction with polar solvents like water.
-
Polarity: The overall polarity of the molecule makes it more soluble in polar solvents. The aromatic ring contributes some nonpolar character, which may allow for some solubility in less polar organic solvents.
Table 1: Physicochemical Properties of N-(3-Aminophenyl)acetamide and its Hydrochloride Salt
| Property | N-(3-Aminophenyl)acetamide | This compound | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₁ClN₂O | [1][5] |
| Molecular Weight | 150.18 g/mol | 186.64 g/mol | [1][5] |
| Appearance | Gray solid | White to off-white crystalline solid | [6][1] |
| Melting Point | 86-88 °C | Not specified | [1] |
| Water Solubility | 1-5 g/100 mL at 24 °C | Soluble | [6][1][2][3][4] |
Expected Solubility Profile in Different Solvent Classes
Based on the structure of this compound, a general solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to the ability of the compound to form strong hydrogen bonds and ion-dipole interactions with the solvent molecules. The hydrochloride salt form will significantly enhance aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Moderate to good solubility is anticipated. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have high dielectric constants, which can solvate the ions. N-(3-Aminophenyl)acetamide (the free base) is known to be soluble in acetone[7].
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The large difference in polarity between the solute and the solvent will prevent effective solvation.
Experimental Determination of Solubility: Protocols and Methodologies
To obtain precise and reliable solubility data, standardized experimental methods must be employed. The following are two widely accepted protocols for determining the equilibrium solubility of a compound.
Equilibrium Solubility Method (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is used for consistent agitation.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE or PVDF). It is critical to avoid any transfer of solid particles into the sample for analysis.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.
Diagram 1: Workflow for the Equilibrium Solubility Method
Caption: A flowchart of the key steps in the equilibrium solubility determination method.
Solvent Addition (Titration) Method
This method can be faster than the equilibrium solubility method and involves titrating a known mass of the solute with a solvent until complete dissolution is observed.
Protocol:
-
Preparation: Accurately weigh a small amount of this compound into a clear container (e.g., a glass vial).
-
Solvent Addition: At a constant temperature, add the solvent in small, precise increments using a calibrated pipette or burette.
-
Observation: After each addition, vigorously mix the sample until the solid is fully dispersed. Observe the mixture for the point at which the last solid particle dissolves (the clear point).
-
Calculation: The solubility is calculated based on the mass of the solute and the total volume of solvent added to reach the clear point.
Diagram 2: Workflow for the Solvent Addition Method
Caption: A decision-based flowchart for the solvent addition solubility determination method.
Data Presentation and Interpretation
As quantitative data for this compound becomes available through experimentation, it should be tabulated for clarity and ease of comparison.
Table 2: Illustrative Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Water | 25 | [Experimental Value] | Equilibrium |
| Methanol | 25 | [Experimental Value] | Equilibrium |
| Ethanol | 25 | [Experimental Value] | Equilibrium |
| DMSO | 25 | [Experimental Value] | Equilibrium |
| Acetone | 25 | [Experimental Value] | Equilibrium |
| [Other Solvents] | 25 | [Experimental Value] | Equilibrium |
Conclusion and Future Work
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While publicly available quantitative data is limited, the provided protocols and theoretical background empower researchers to generate the necessary data for their specific applications. The equilibrium solubility method is recommended for obtaining highly accurate thermodynamic solubility data, which is crucial for regulatory submissions and robust formulation development. Future work should focus on the experimental determination of the solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents at various temperatures to create a comprehensive and publicly accessible solubility database.
References
- 1. N-(3-Aminophenyl)acetamide|lookchem [lookchem.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. N1-(3-Aminophenyl)acetamide CAS 102-28-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 4. echemi.com [echemi.com]
- 5. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
A-Comprehensive-Guide-to-N-(3-Aminophenyl)acetamide-and-its-Hydrochloride-Salt-for-Researchers-and-Drug-Development-Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, and its hydrochloride salt, N-(3-Aminophenyl)acetamide hydrochloride. It is designed for researchers, scientists, and professionals in drug development, offering a detailed comparison of their chemical properties, synthesis, and applications. The guide emphasizes the practical implications of choosing between the free base and its hydrochloride salt, supported by scientific principles and experimental insights. Key topics covered include the rationale behind salt formation in pharmaceuticals, a comparative analysis of physicochemical properties, detailed synthesis and characterization protocols, and a discussion of their respective applications, particularly in the synthesis of dyes and as intermediates in the pharmaceutical industry.
Introduction: The Significance of Form—Free Base vs. Hydrochloride Salt
In the realm of organic chemistry and pharmaceutical development, the distinction between a compound and its salt form is of paramount importance. N-(3-Aminophenyl)acetamide (the free base) and this compound (the hydrochloride salt) are chemically related, yet their physical and, to some extent, chemical properties differ significantly.[1] 3-Aminoacetanilide is an amino derivative of acetanilide and is a crucial intermediate in the synthesis of various aromatic and heterocyclic compounds.[1][2] These derivatives have found applications in the pharmaceutical and dye industries.[1][2]
The conversion of an amine, such as 3-aminoacetanilide, into its hydrochloride salt is a common and strategic practice in pharmaceutical chemistry.[3] This conversion is achieved by reacting the organic base with hydrochloric acid.[3][4] The primary motivations for this transformation are to enhance the compound's stability, improve its water solubility, and increase its bioavailability.[3][4][5][6][7] Hydrochloride salts are generally more stable and less prone to degradation, leading to a longer shelf-life.[3][5] Their increased solubility in aqueous media is particularly advantageous for drug formulation and administration, as it can lead to better absorption in the gastrointestinal tract.[3][5][6]
This guide will delve into the nuances of these two forms, providing the necessary technical details to make informed decisions in a research and development setting.
Comparative Physicochemical Properties
The decision to use the free base or the hydrochloride salt often hinges on their differing physical properties. The following table summarizes the key physicochemical characteristics of N-(3-Aminophenyl)acetamide and its hydrochloride salt.
| Property | N-(3-Aminophenyl)acetamide (3-aminoacetanilide) | This compound | Rationale for Difference |
| CAS Number | 102-28-3[1][8][9][10][11][12] | 621-35-2[13][14] | Different chemical entities. |
| Molecular Formula | C8H10N2O[1][2][8][9][11][12][15] | C8H11ClN2O[13][14][] | Addition of HCl to the free base. |
| Molecular Weight | 150.18 g/mol [1][2][8][9][10][12] | 186.64 g/mol [13][14][] | The addition of a molecule of HCl (36.46 g/mol ). |
| Appearance | Gray to light brown crystalline powder[1][9][12][17][18] | White to off-white crystalline solid[19] | Salt formation often results in a more defined crystalline structure. |
| Melting Point | 86-88 °C[1][9][10][15][17][20] | Not consistently reported, but expected to be higher than the free base. | Ionic compounds generally have higher melting points than their neutral counterparts due to strong electrostatic interactions. |
| Solubility | Soluble in water (1-5 g/100 mL at 24 °C), ethanol, and acetone[1][9][12][15][20] | Soluble in water[19] | The ionic nature of the hydrochloride salt significantly enhances its solubility in polar solvents like water.[3][4][5][6][7] |
| Stability | Stable under recommended storage conditions (cool, dark, inert atmosphere)[9][12][15] | Generally more stable, with a longer shelf-life[3][5][19] | The protonation of the amino group reduces its reactivity and susceptibility to oxidative degradation.[3] |
Synthesis and Interconversion: A Practical Perspective
The synthesis of both compounds is well-established, and the ability to interconvert between the free base and the hydrochloride salt is a key aspect of their utility.
Synthesis of 3-Aminoacetanilide
3-Aminoacetanilide is commonly synthesized through the reduction of m-nitroacetanilide.[1][2] Another method involves the acylation of m-phenylenediamine.[12][20] Careful control of reaction conditions is crucial to ensure high yield and purity.[20]
Experimental Protocol: Synthesis of 3-Aminoacetanilide from m-Phenylenediamine
-
Dissolution: Dissolve m-phenylenediamine in water in a suitable reaction vessel.
-
Acidification: Add 30% hydrochloric acid to the solution and stir for 30 minutes.
-
Acetylation: Introduce acetic acid to the reaction mixture, maintaining the temperature at 40°C. Continue stirring for 1 hour. Acetic anhydride can also be used as the acylating agent.[12][20]
-
Salting Out: Add refined salt to the solution to precipitate the product.
-
Filtration and Neutralization: Filter the crude product and neutralize it to obtain 3-aminoacetanilide.[12]
-
Purification: The product can be further purified by recrystallization or column chromatography.[9]
Synthesis of this compound
The hydrochloride salt is typically prepared by treating a solution of 3-aminoacetanilide with hydrochloric acid.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-aminoacetanilide in a suitable solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Isolation: Collect the precipitate by filtration.
-
Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and residual acid, and then dry it under vacuum.
Interconversion Workflow
The ability to easily convert between the free base and the hydrochloride salt is a significant advantage in multi-step syntheses and formulation development.
Caption: Interconversion between 3-Aminoacetanilide and its Hydrochloride Salt.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of both the free base and the hydrochloride salt.
| Analytical Technique | N-(3-Aminophenyl)acetamide (3-aminoacetanilide) | This compound | Key Differentiating Features |
| HPLC (High-Performance Liquid Chromatography) | A standard method for purity assessment. Can be analyzed by reverse-phase HPLC with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[8] | Similar to the free base, but may have a slightly different retention time depending on the mobile phase pH. | The retention time can be influenced by the ionization state of the molecule. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to its molecular weight (150.18 m/z). | The mass spectrum will show the molecular ion peak of the free base (150.18 m/z) as the HCl is lost during ionization. | The fragmentation pattern of the free base will be observed in both cases. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | The 1H NMR spectrum will show characteristic peaks for the aromatic protons, the amine protons, and the acetyl methyl protons. | The 1H NMR spectrum will show a downfield shift of the aromatic protons adjacent to the protonated amino group due to the electron-withdrawing effect of the -NH3+ group. The amine protons will also be shifted downfield. | The chemical shifts of the protons near the amino group are sensitive to protonation. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | The IR spectrum will show characteristic N-H stretching vibrations for the primary amine and the amide, as well as the C=O stretching of the amide. | The IR spectrum will show a broad absorption band in the 2500-3000 cm-1 region, which is characteristic of the N+-H stretching vibrations of an ammonium salt. | The presence of the broad ammonium salt peak is a clear indicator of the hydrochloride form. |
Applications in Research and Development
Both 3-aminoacetanilide and its hydrochloride salt are valuable intermediates in various synthetic applications.
3-Aminoacetanilide (Free Base)
The free base is a versatile building block due to the presence of both an amide and a primary amine functional group.[20]
-
Dye Synthesis: It is a key intermediate in the preparation of azo compounds, disperse dyes, and reactive dyes.[1][12][17]
-
Heterocyclic Synthesis: It serves as a starting material for the synthesis of various heterocyclic compounds, including pyrroles, imidazoles, and thiazoles.[1]
-
Pharmaceutical Synthesis: 3-Aminoacetanilide is a precursor for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a starting material for the synthesis of Trametinib.[1] It is also used in the synthesis of other complex organic molecules with potential biological activity.[17]
-
Coordination Chemistry: The amino group can coordinate with metal ions, as demonstrated in the synthesis of a Cu(II)-3-aminoacetanilide complex with antibacterial activity.[21]
This compound
The hydrochloride salt is often preferred in situations where enhanced water solubility and stability are critical.
-
Aqueous Reactions: Its improved water solubility makes it a suitable reactant for reactions conducted in aqueous media.
-
Pharmaceutical Formulations: In drug development, the hydrochloride form of an API is often chosen to improve its dissolution rate and bioavailability.[5][6][7] While 3-aminoacetanilide itself is not typically an API, its derivatives that are developed into drugs may be formulated as hydrochloride salts for these reasons.
-
Controlled Release Formulations: The properties of hydrochloride salts can be leveraged to develop controlled-release drug formulations.[6]
-
Prodrug Development: The amino group of 3-aminoacetanilide can be functionalized, for example, with amino acids, to create prodrugs with improved pharmacokinetic properties.[22][23] The hydrochloride salt of such a prodrug could then be used to enhance its solubility and stability.
Caption: Applications of 3-Aminoacetanilide and its Hydrochloride Salt.
Safety and Handling
Proper safety precautions must be observed when handling both compounds.
3-Aminoacetanilide
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation.[10][18] May cause respiratory irritation.[10][18]
-
Precautions: Avoid breathing dust.[18][24] Wash hands thoroughly after handling.[13] Wear protective gloves, clothing, and eye/face protection.[10][13][18][24] Use in a well-ventilated area.[24]
-
First Aid:
This compound
-
Hazards: Harmful if swallowed.[13] Causes serious eye irritation.[13][14]
-
Precautions: Minimize dust generation.[24] Avoid contact with eyes, skin, and clothing.[24] Keep container tightly closed.[24] Use with adequate ventilation.[24]
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[13][24]
-
Skin: Flush skin with plenty of water for at least 15 minutes.[24]
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water.[24] Seek medical attention.[13]
-
Inhalation: Remove from exposure to fresh air immediately.[24]
-
Conclusion
The choice between N-(3-Aminophenyl)acetamide and its hydrochloride salt is a critical decision in research and drug development, driven by the specific requirements of the application. The free base offers versatility as a synthetic intermediate, while the hydrochloride salt provides enhanced stability and aqueous solubility, making it advantageous for certain reaction conditions and a cornerstone of pharmaceutical formulation science. A thorough understanding of their distinct properties, as outlined in this guide, is essential for optimizing experimental design, ensuring the robustness of synthetic protocols, and developing effective and stable end-products.
References
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- 4. Hydrochloride salt: Significance and symbolism [wisdomlib.org]
- 5. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]
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- 17. nbinno.com [nbinno.com]
- 18. fishersci.dk [fishersci.dk]
- 19. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Stability and Storage of N-(3-Aminophenyl)acetamide Hydrochloride
Introduction
N-(3-Aminophenyl)acetamide hydrochloride (CAS No: 621-35-2), also known as 3-Aminoacetanilide hydrochloride, is a pivotal chemical intermediate.[1][2][3] Its unique structure, featuring both a primary aromatic amine and an amide functional group, makes it a versatile building block in the synthesis of a wide array of compounds, particularly in the development of dyes and pharmaceutical agents.[4][5] The hydrochloride salt form is often preferred in laboratory and industrial settings as it enhances both the aqueous solubility and overall stability of the parent compound.[1]
The integrity of this reagent is paramount for the reproducibility of synthetic procedures and the quality of the final products. Degradation can introduce impurities that may interfere with downstream reactions, complicate purification processes, or impart undesirable toxicological profiles to target molecules. This guide provides an in-depth analysis of the stability profile of this compound, outlining its degradation pathways, recommended storage conditions, and robust analytical methods for purity assessment. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to maintain the chemical fidelity of this important intermediate.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These characteristics influence its reactivity, solubility, and physical state.
| Property | Value | Source(s) |
| CAS Number | 621-35-2 | [1][2][3] |
| Molecular Formula | C₈H₁₁ClN₂O | [3] |
| Molecular Weight | 186.64 g/mol | [1][6] |
| Appearance | White to off-white or gray crystalline solid/powder | [1][4][7] |
| Melting Point | 86-88 °C (for the free base) | [5][7][8] |
| Water Solubility | Soluble (1-5 g/100 mL at 24 ºC for the free base) | [4][7][8] |
| Synonyms | 3-Aminoacetanilide HCl, N-Acetyl-m-phenylenediamine HCl | [1] |
Chemical Stability and Degradation Profile
While generally described as stable under normal conditions, the chemical structure of this compound contains functional groups susceptible to specific degradation pathways, particularly when exposed to suboptimal environmental conditions.[9]
Key Factors Influencing Stability
-
Moisture (Hydrolysis): The compound is noted to be moisture-sensitive. The amide linkage is the primary site for hydrolytic cleavage. In the presence of water, particularly under acidic or basic conditions, the amide bond can hydrolyze to yield 3-aminoaniline and acetic acid. This is a critical degradation pathway as the formation of a primary diamine introduces a significantly different reactive species into the material.
-
Atmospheric Oxidation: The primary aromatic amine group is electron-rich and thus susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal ions. Oxidation often leads to the formation of highly colored quinone-imine type structures and polymeric byproducts, which can account for the appearance of a gray, brown, or light-brown color in aged samples.[4][7]
-
Light (Photostability): Exposure to light, especially in the UV spectrum, can provide the activation energy required to initiate and propagate oxidative degradation. Photolytic degradation can generate radical species, leading to complex mixtures of byproducts. Therefore, storing the material protected from light is crucial.[7][8][10]
-
Temperature: While stable at ambient temperatures, the compound should be protected from overheating.[11] At elevated temperatures, decomposition can occur, leading to the release of hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9]
-
Chemical Incompatibilities: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be avoided as they can react exothermically and degrade the compound.[9]
Proposed Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation. The following diagram illustrates these potential routes, which are inferred from the chemical nature of its functional groups and degradation patterns of structurally related molecules like acetaminophen.[12]
Caption: Proposed degradation pathways for N-(3-Aminophenyl)acetamide HCl.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and ensure the long-term integrity of this compound.
Optimal Storage Conditions
To provide maximum shelf-life and preserve purity, the following conditions are mandatory.
| Parameter | Recommendation | Rationale & Source(s) |
| Temperature | Room Temperature | To prevent thermal decomposition.[2][7][10] |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the sensitive amine group.[2][7][10] |
| Light | Protect from light; store in an amber, tightly sealed vial | To prevent photolytic degradation.[7][8][10] |
| Moisture | Store in a dry, desiccated environment | The compound is moisture-sensitive and susceptible to hydrolysis.[4][9] |
| Container | Tightly closed container | To prevent exposure to atmospheric moisture and oxygen.[4][9][11] |
| Security | Store in a locked, controlled-access area | Recommended due to its hazard classification as a suspected carcinogen. |
Safe Handling Procedures
Given its hazard profile, proper precautions must be taken during handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][11]
-
Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[11]
-
Hygiene: Avoid breathing dust.[9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]
Stability and Purity Assessment Methodology
A robust quality control (QC) program is essential for verifying the purity of this compound, both upon receipt and over its storage lifetime. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for this analysis due to its high resolution and sensitivity for detecting degradation products.
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol provides a self-validating system for the quantitative assessment of purity and the detection of potential impurities. It is adapted from established methods for similar aromatic amines.[13]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Perform a 1:10 dilution of the stock solution with the same diluent to create a working solution of 0.1 mg/mL.
-
Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis and Interpretation:
-
Inject the sample and integrate the peak areas.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.
-
Degradation is indicated by the appearance of new peaks (impurities) and a corresponding decrease in the main peak's area percentage over time.
-
Workflow for a Long-Term Stability Study
A systematic workflow is critical for monitoring the stability of a chemical lot over time.
Caption: A systematic workflow for conducting a long-term stability study.
Conclusion
This compound is a robust chemical intermediate when appropriate measures are taken to protect it from environmental stressors. Its primary vulnerabilities are hydrolysis due to moisture and oxidation of its aromatic amine functionality, a process accelerated by air and light. By implementing the stringent storage and handling protocols detailed in this guide—specifically, storage under a dry, inert atmosphere and protected from light—researchers can significantly extend the shelf-life and preserve the high purity of this reagent. Regular purity assessment via RP-HPLC serves as an essential verification step, ensuring that the material's integrity is maintained, thereby safeguarding the reliability and reproducibility of critical scientific research and development endeavors.
References
- 1. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 2. This compound | 621-35-2 [sigmaaldrich.com]
- 3. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.dk [fishersci.dk]
- 10. 102-28-3|N-(3-Aminophenyl)acetamide|BLD Pharm [bldpharm.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes & Protocols: N-(3-Aminophenyl)acetamide Hydrochloride as a Versatile Precursor in Pharmaceutical Synthesis
Document ID: AN-2026-01-PHARM-SYN
Abstract
N-(3-Aminophenyl)acetamide hydrochloride, also known as 3-aminoacetanilide hydrochloride, is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive primary aromatic amine and a stable acetamido group, offers a unique platform for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[1] This document provides a detailed guide for researchers, outlining the core properties, mechanistic considerations, and practical synthetic protocols for leveraging this key intermediate in the synthesis of pharmaceutical agents and heterocyclic scaffolds.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of pharmaceutical synthesis, starting materials that offer predictable reactivity and multiple points for diversification are invaluable. This compound (m-Aminoacetanilide HCl) fits this profile perfectly. It is an amino derivative of acetanilide, where the meta-position of the amino group relative to the acetamido group is crucial for the electronic properties and regioselectivity of subsequent reactions.[2]
The primary amine serves as a versatile handle for a wide range of transformations, including diazotization, acylation, alkylation, and coupling reactions.[3] The acetamido group, on the other hand, is a protected amine that can be hydrolyzed under specific conditions but more often serves to modulate the reactivity of the aromatic ring and provide a point of hydrogen bonding in the final target molecule. This dual functionality makes it a foundational component in the synthesis of azo compounds, pyrroles, imidazoles, and thiazoles, which are common motifs in pharmacologically active molecules.[2] Notably, it is a key starting material for the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[2]
Physicochemical Properties and Handling
Accurate characterization and safe handling are prerequisites for successful synthesis. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 621-35-2 | [1][4] |
| Molecular Formula | C₈H₁₁ClN₂O | [4][] |
| Molecular Weight | 186.64 g/mol | [4][6] |
| Appearance | White to off-white or light brown crystalline solid/powder | [1][7] |
| Solubility | Soluble in water | [1][2] |
| Melting Point | 86-88 °C (for the free base) | [2][3] |
| Storage Conditions | Store in a cool, dry, tightly closed container under an inert atmosphere at room temperature. | [6][8] |
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.
-
The Primary Aromatic Amine (-NH₂): This is the most reactive site on the molecule. Its nucleophilicity allows for straightforward reactions with electrophiles. More importantly, it can be converted into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). This diazonium intermediate is a cornerstone of aromatic chemistry, enabling:
-
Azo Coupling: Reaction with electron-rich aromatic compounds (phenols, anilines) to form azo dyes, a reaction also adapted for synthesizing certain pharmaceutical scaffolds.[9]
-
Sandmeyer-type Reactions: Replacement of the diazonium group with a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH).
-
-
The Acetamido Group (-NHCOCH₃): This amide group is significantly less reactive than the primary amine. Its primary roles are:
-
Protecting Group: It effectively serves as a protected version of a second amino group, which can be unmasked by hydrolysis if needed.
-
Directing Group: As an ortho-, para-director, it influences the regiochemistry of any electrophilic aromatic substitution reactions, although the primary amine's reactivity typically dominates.
-
Modulator of Basicity: It withdraws electron density from the ring, making the primary amine less basic than aniline, which can be a crucial factor in controlling reaction kinetics.
-
References
- 1. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS 621-35-2 [matrix-fine-chemicals.com]
- 6. This compound | 621-35-2 [sigmaaldrich.com]
- 7. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
Application Notes & Protocols: N-(3-Aminophenyl)acetamide Hydrochloride in Heterocyclic Chemistry
Abstract
N-(3-Aminophenyl)acetamide hydrochloride, also known as 3-aminoacetanilide hydrochloride, is a highly versatile and valuable building block in the field of synthetic organic and medicinal chemistry.[1][2] Its bifunctional nature, possessing a nucleophilic primary amine and a stable acetamide group on a phenyl ring, allows for the strategic construction of a wide array of heterocyclic systems.[3] The hydrochloride salt form enhances its stability and aqueous solubility, simplifying its handling and application in various reaction media.[1] This guide provides an in-depth exploration of its application in the synthesis of key heterocyclic scaffolds, complete with mechanistic insights, detailed experimental protocols, and expert commentary on procedural choices.
Introduction: The Strategic Advantage of a Bifunctional Synthon
The utility of this compound stems from the differential reactivity of its two functional groups. The primary aromatic amine serves as a potent nucleophile, ideal for initiating cyclization reactions. The acetamide group, being less reactive, often acts as a directing group or can be carried through a synthetic sequence to be hydrolyzed or modified in a later step. This structural arrangement is particularly advantageous for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.[4][5]
The hydrochloride salt is not merely for convenience. It protects the highly reactive amine from atmospheric oxidation, ensuring the reagent's purity and shelf-life. However, this necessitates a crucial experimental step: the in situ neutralization with a base to liberate the free amine for nucleophilic attack. The choice of base and reaction conditions is critical and is dictated by the specific synthetic target.
Application in the Synthesis of Quinolines via Vilsmeier-Haack Cyclization
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[6][7] A powerful method for synthesizing substituted quinolines from acetanilides is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to achieve cyclization and formylation in a one-pot procedure.
Mechanistic Rationale
The reaction begins with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF. The acetanilide starting material, in its enol form, attacks the Vilsmeier reagent. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and hydrolysis during aqueous workup, yields the 2-chloro-3-quinolinecarbaldehyde. The this compound can be adapted for this reaction, leading to amino-substituted quinoline derivatives, which are valuable for further functionalization.
Visualizing the Quinoline Synthesis Workflow
The following diagram outlines the typical laboratory workflow for the synthesis of a quinoline derivative using the Vilsmeier-Haack reaction.
References
- 1. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Guide to the Strategic Use of N-(3-Aminophenyl)acetamide Hydrochloride in the Synthesis of Trametinib
Abstract: This document provides a detailed technical guide for researchers and drug development professionals on the application of N-(3-Aminophenyl)acetamide hydrochloride as a key starting material in the synthesis of Trametinib (Mekinist®). We will explore the rationale behind its use, detail a core synthetic transformation, and provide a comprehensive, step-by-step protocol for a key palladium-catalyzed cross-coupling reaction.
Introduction to Trametinib and its Synthesis
Trametinib, chemically known as N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide, is a highly potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase) enzymes.[1] Developed by GlaxoSmithKline, it is a targeted therapy used in the treatment of various cancers, particularly BRAF V600E/K mutation-positive metastatic melanoma.[2]
The synthesis of Trametinib is a complex multi-step process. A critical structural feature of Trametinib is the diarylamine moiety, which links the core heterocyclic system to the N-(3-aminophenyl)acetamide fragment. The formation of this C-N bond is a pivotal step in the overall synthesis. This compound serves as the source for this key phenylacetamide fragment, which is crucial for the molecule's biological activity.
The acetamide group on this starting material serves two primary functions:
-
Direct Incorporation: It is a part of the final Trametinib structure.
-
Directing Group & Protectant: It deactivates the aromatic ring slightly and protects the amine functionality during preceding or subsequent synthetic steps.
The Core Synthesis Pathway: Buchwald-Hartwig Amination
The construction of the diarylamine linkage in Trametinib and similar complex molecules is often achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for forming C(sp²)-N bonds between aryl halides and amines.[3][4] In the context of Trametinib synthesis, this reaction is employed to couple an amine, derived from N-(3-Aminophenyl)acetamide, with a halogenated heterocyclic core.
A representative key step involves the coupling of N-(3-aminophenyl)acetamide with a suitable iodinated or brominated pyrazolo[3,4-b]pyridine intermediate. This reaction highlights the efficiency of modern catalytic methods in constructing complex pharmaceutical compounds.
Reaction Causality: Why This Method?
-
Substrate Scope: Traditional methods for forming aryl-amine bonds, like nucleophilic aromatic substitution (SNAr), are often limited to highly electron-deficient aromatic systems. The Buchwald-Hartwig reaction possesses a much broader substrate scope, tolerating a wide range of functional groups and less activated aryl halides.[5]
-
Mild Conditions: Compared to older methods like the Ullmann condensation, which requires harsh conditions (high temperatures, copper catalyst), the Buchwald-Hartwig amination proceeds under significantly milder conditions, preserving sensitive functional groups on the complex intermediates.[6]
-
Catalyst & Ligand System: The choice of a palladium catalyst and a sterically hindered phosphine ligand is critical. The ligand stabilizes the palladium(0) active species, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and prevents catalyst deactivation.[6]
-
Base Selection: A non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is essential. Its role is to deprotonate the amine, forming the more nucleophilic amide anion, which then participates in the catalytic cycle.[6]
Visualization of the Synthetic Transformation
The diagram below illustrates a generalized Buchwald-Hartwig coupling step, a cornerstone reaction in the synthesis of diarylamines like those found in Trametinib.
References
- 1. Pharmaceutical composition comprising trametinib - Patent 2913048 [data.epo.org]
- 2. WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Leveraging N-(3-Aminophenyl)acetamide Hydrochloride for the Synthesis of Novel Bioactive Molecules
Foreword: The Strategic Value of a Bifunctional Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the trajectory of a synthesis campaign. N-(3-Aminophenyl)acetamide hydrochloride, a seemingly simple aromatic compound, represents a highly strategic scaffold for the development of novel bioactive molecules. Its true value lies in its bifunctional nature: a reactive primary aromatic amine poised for diverse chemical transformations and a stable acetamide group that modulates the electronic properties of the ring and can serve as a key interaction point in biological targets.[1] This guide provides an in-depth exploration of this versatile building block, moving from its fundamental properties to detailed, field-proven protocols for its incorporation into complex, biologically active structures. The methodologies described herein are designed to be robust and self-validating, empowering researchers to unlock the full potential of this valuable intermediate.
Section 1: Core Characteristics and Reactivity Profile
N-(3-Aminophenyl)acetamide, also known as 3'-aminoacetanilide, is a gray or light brown crystalline powder.[2][3] The hydrochloride salt is commonly used to enhance its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[4]
Table 1: Physicochemical Properties of N-(3-Aminophenyl)acetamide
| Property | Value | Source(s) |
| IUPAC Name | N-(3-aminophenyl)acetamide | [5] |
| Synonyms | 3-Aminoacetanilide, m-Aminoacetanilide | [4][5] |
| CAS Number | 102-28-3 (Free Base) | [1][5] |
| Molecular Formula | C₈H₁₀N₂O | [3][5] |
| Molecular Weight | 150.18 g/mol | [3][5] |
| Appearance | Light brown or gray crystalline powder | [2][3] |
| Melting Point | 86-88 °C | [1][2] |
| Solubility | Soluble in water, ethanol, and acetone.[1][5] |
The Duality of Function: A Chemist's Perspective
The synthetic utility of N-(3-Aminophenyl)acetamide stems from its two distinct functional groups.
-
The Primary Aromatic Amine (-NH₂): This is the primary center of reactivity. As a nucleophile, it readily participates in a wide array of bond-forming reactions. Its position on the aromatic ring allows it to be a key component in the synthesis of many heterocyclic systems. Crucially, it can undergo diazotization, alkylation, and acylation, making it a versatile handle for molecular elaboration.[1]
-
The Acetamide Group (-NHCOCH₃): This group serves two main purposes. Firstly, it acts as a protecting group for one of the amines of the m-phenylenediamine precursor from which it is often synthesized.[1][3] Secondly, it deactivates the aromatic ring slightly compared to a free amine, which can help control regioselectivity in certain electrophilic substitution reactions. In the final bioactive molecule, this amide can act as a crucial hydrogen bond donor and acceptor, contributing significantly to target binding affinity.
Section 2: Foundational Synthetic Strategies
The strategic application of this compound allows for the construction of diverse molecular architectures. The choice of reaction pathway is dictated by the desired target scaffold. Below are three foundational strategies.
Caption: Core synthetic pathways using N-(3-Aminophenyl)acetamide.
-
Strategy A: Amide/Sulfonamide Formation: The most direct modification involves the acylation of the primary amine with acyl chlorides or sulfonyl chlorides. This is a fundamental reaction in medicinal chemistry to probe the steric and electronic requirements of a binding pocket.
-
Strategy B: Heterocycle Synthesis: This is one of the most powerful applications. The amine group is an ideal nucleophile for cyclocondensation reactions to form nitrogen-containing heterocycles, which are privileged structures in drug discovery. For example, it is a key precursor for synthesizing thiazole-based anticancer agents.[6][7]
-
Strategy C: Azo Coupling: The primary amine can be converted to a diazonium salt, which can then be coupled with electron-rich aromatic systems to form azo compounds. This is a classic reaction in the dye industry but has also been used to generate compounds with antibacterial or other biological activities.[5][8]
Section 3: Detailed Protocol: Synthesis of a Thiazole-Based Anticancer Scaffold
This section provides a detailed, step-by-step protocol for the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a scaffold that has demonstrated significant potency against both sensitive and resistant cancer cell lines.[6] This protocol is based on the well-established Hantzsch thiazole synthesis.
Objective: To synthesize a key thiazole intermediate as a precursor for novel anticancer agents.
Experimental Workflow Diagram
Caption: Workflow for the Hantzsch thiazole synthesis protocol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| N-(3-Aminophenyl)acetamide HCl | C₈H₁₁ClN₂O | 186.64 | 1.87 g | 10 mmol |
| Thiourea | CH₄N₂S | 76.12 | 0.76 g | 10 mmol |
| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.05 | 1.99 g | 10 mmol |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - |
| Sat. Sodium Bicarbonate Soln. | NaHCO₃ | 84.01 | ~30 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.87 g, 10 mmol), thiourea (0.76 g, 10 mmol), and 2-bromo-1-phenylethanone (1.99 g, 10 mmol).
-
Expert Insight: The hydrochloride salt is used directly. While the reaction proceeds, the equilibrium will be driven forward. The use of a slight excess of a non-nucleophilic base is sometimes employed, but for this Hantzsch variant, the reaction often proceeds well without it.
-
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature until most solids are suspended.
-
Cyclocondensation (Reflux): Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Trustworthiness Check: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a mobile phase such as Ethyl Acetate/Hexane (1:1). The starting materials should disappear as a new, more polar spot (the product) appears. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A precipitate may form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution (~30 mL) to the stirred mixture until the solution is neutral to slightly basic (pH ~7-8). This step neutralizes the HBr and HCl generated during the reaction, precipitating the free base form of the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Final Purification: For higher purity, the crude solid can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Determine the melting point.
Troubleshooting and Validation
| Observation | Potential Cause | Recommended Action |
| Reaction Stalls (Incomplete) | Insufficient temperature; Impure reagents. | Ensure a steady reflux is maintained. Verify the purity of the starting α-bromoketone, as it can degrade over time. |
| Low Yield | Product is partially soluble in the work-up solution. | After filtration, cool the filtrate in an ice bath for 30-60 minutes to encourage further precipitation. |
| Oily Product / Fails to Solidify | Presence of impurities. | Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether. If that fails, purify via silica gel column chromatography. |
Section 4: Biological Activity Profile
Molecules derived from the N-(3-aminophenyl)thiazole scaffold have demonstrated compelling biological activity, particularly in oncology.
Mechanism of Action: Dual-Induction of Cell Death
Research has shown that lead compounds from this chemical family can induce cancer cell death through the simultaneous activation of two distinct pathways: apoptosis and autophagy.[6] This dual-pronged attack is highly desirable as it can overcome resistance mechanisms that cancer cells might develop against agents that trigger only a single cell death pathway.
Caption: Dual mechanism of action against cancer cells.[6]
This ability to combat drug resistance highlights the therapeutic potential of this molecular class.[6] Furthermore, other acetamide derivatives have been investigated for antioxidant and anti-inflammatory activities, suggesting the broad utility of this chemical template.[9]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful platform for the synthesis of diverse and potent bioactive molecules. Its well-defined reactivity allows for predictable and robust synthetic transformations, from simple acylations to the construction of complex heterocyclic systems. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore this scaffold, enabling the development of next-generation therapeutics for challenging diseases like cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 5. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 6. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(3-Aminophenyl)acetamide|3-Aminoacetanilide Supplier [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Aminophenyl)acetamide Hydrochloride: A Versatile Scaffold for the Development of Potent Enzyme Inhibitors
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate world of drug discovery, the identification and optimization of small molecules that can selectively modulate the activity of enzymes is a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds available to medicinal chemists, N-(3-Aminophenyl)acetamide hydrochloride has emerged as a particularly valuable and versatile building block. Its unique structural features, comprising a reactive primary amine and a stable acetamide group on a phenyl ring, provide an ideal starting point for the synthesis of a diverse array of enzyme inhibitors. The hydrochloride salt form enhances its solubility and stability, making it amenable to a variety of reaction conditions.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in the design and synthesis of enzyme inhibitors, with a particular focus on kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the synthesis of a potent MEK inhibitor, and outline the methodologies for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool in their quest for novel therapeutics.
The Strategic Advantage of the Aminophenylacetamide Moiety
The utility of N-(3-Aminophenyl)acetamide as a scaffold for enzyme inhibitors stems from its inherent chemical functionalities and their strategic placement. The primary amino group serves as a key reactive handle, allowing for the facile introduction of various pharmacophoric elements through reactions such as amide bond formation, sulfonylation, and urea formation. This enables the exploration of a wide chemical space to achieve optimal interactions with the target enzyme's active site.
Furthermore, the acetamide group plays a crucial role in the molecule's overall pharmacology. It can act as a hydrogen bond donor and acceptor, contributing to the binding affinity and specificity of the final inhibitor.[3] The phenyl ring provides a rigid core that can be further functionalized to enhance potency and modulate physicochemical properties. This strategic combination of features has been successfully exploited in the development of inhibitors for several enzyme classes, most notably protein kinases.
Case Study: Trametinib, a Potent MEK Inhibitor
A prime example of the successful application of N-(3-Aminophenyl)acetamide is in the synthesis of Trametinib (Mekinist®), a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[4][5] Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[6][7] The N-(3-Aminophenyl)acetamide moiety is a critical component of the Trametinib structure, contributing significantly to its binding to the MEK1/2 enzymes.[3]
The development of Trametinib underscores the power of N-(3-Aminophenyl)acetamide as a starting point for generating clinically relevant enzyme inhibitors. The following sections will provide a detailed protocol for the synthesis of a key intermediate of Trametinib, showcasing the practical application of this versatile building block.
Experimental Protocols
PART 1: Synthesis of a Key Trametinib Intermediate from N-(3-Aminophenyl)acetamide
This protocol describes the synthesis of a key intermediate in the total synthesis of Trametinib, starting from this compound. This multi-step synthesis involves the condensation of several key fragments to construct the complex pyridopyrimidine core of Trametinib.[4][8][9]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a Trametinib precursor.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >98% |
| Pyridotrione derivative | Synthesized in-house | >95% |
| N,N-Dimethylformamide (DMF) | Anhydrous | >99.8% |
| Potassium Carbonate (K2CO3) | Anhydrous | >99% |
| Ethyl Acetate | HPLC Grade | >99.5% |
| Hexanes | HPLC Grade | >99.5% |
| Dichloromethane (DCM) | Anhydrous | >99.8% |
| Trifluoromethanesulfonic anhydride | Commercial Source | >98% |
| 2,6-Lutidine | Anhydrous | >99% |
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) and the pyridotrione derivative (1.1 eq) in anhydrous DMF.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (2.5 eq) portion-wise at room temperature. The addition of a base is crucial to deprotonate the hydrochloride salt and facilitate the nucleophilic attack of the amine.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine (2 x 30 mL), and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate.
-
Further Modifications (Illustrative): The obtained intermediate can then be subjected to further reactions, such as triflation of a hydroxyl group followed by a coupling reaction, to complete the synthesis of the Trametinib core structure. For instance, the intermediate (1.0 eq) is dissolved in anhydrous DCM, and 2,6-lutidine (1.5 eq) is added. The solution is cooled to 0 °C, and trifluoromethanesulfonic anhydride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours before quenching with saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated to yield the triflated intermediate, which is used in the subsequent coupling step.
Self-Validation: The identity and purity of the synthesized intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with literature values for validation.
PART 2: In Vitro MEK1/2 Kinase Inhibition Assay
This protocol describes a biochemical assay to evaluate the inhibitory activity of the synthesized compound against MEK1 and MEK2 kinases. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of the inhibitor.[1][10][11][12][13]
Diagram of the Assay Workflow:
Caption: Workflow for the in vitro MEK1/2 kinase inhibition assay.
Materials and Reagents:
| Reagent | Supplier |
| Recombinant human MEK1 and MEK2 enzymes | Commercial Source |
| Kinase substrate (e.g., inactive ERK2) | Commercial Source |
| ATP (Adenosine triphosphate) | Commercial Source |
| Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT) | Prepared in-house |
| 96-well assay plates | Commercial Source |
| Detection Reagent (e.g., ADP-Glo™ Kinase Assay) | Commercial Source |
| Plate reader | - |
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Substrate Addition: Add the MEK1 or MEK2 enzyme and the kinase substrate (e.g., inactive ERK2) to each well. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions. For example, using the ADP-Glo™ assay, the luminescence signal is proportional to the amount of ADP generated, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Self-Validation: The assay should include appropriate controls to ensure its validity. The Z'-factor, a measure of the statistical effect size, should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Structure-Activity Relationship (SAR) Insights
The development of Trametinib and other kinase inhibitors has provided valuable insights into the structure-activity relationship of the N-(3-aminophenyl)acetamide scaffold.[3]
-
The Acetamide Moiety: The acetamide group is crucial for binding to the allosteric pocket of MEK. The NH group acts as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming key interactions with the protein backbone.[3]
-
The Phenyl Ring: The central phenyl ring serves as a rigid scaffold to correctly orient the other functional groups. Substitutions on this ring can be used to fine-tune the inhibitor's properties, such as solubility and metabolic stability.
-
The Amino Group: The amino group at the 3-position is the primary point of attachment for the larger, more complex heterocyclic systems that confer potency and selectivity to the inhibitor. The nature of the substituent attached to this amine is a key determinant of the inhibitor's target profile.
These SAR insights guide the rational design of new inhibitors based on the N-(3-aminophenyl)acetamide scaffold, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a proven and powerful building block in the design and synthesis of enzyme inhibitors, particularly for kinases. Its inherent chemical versatility and strategic placement of functional groups provide a solid foundation for the development of potent and selective therapeutic agents, as exemplified by the clinical success of Trametinib. The detailed protocols provided in this guide offer a practical framework for researchers to utilize this valuable scaffold in their drug discovery endeavors. By understanding the underlying principles of its application and employing robust synthetic and biological evaluation methods, the full potential of this compound can be harnessed to create the next generation of innovative medicines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Trametinib: a MEK inhibitor for management of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Diazotization of N-(3-Aminophenyl)acetamide Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the diazotization of N-(3-Aminophenyl)acetamide hydrochloride, a critical transformation in synthetic organic chemistry. The resulting N-(3-acetylaminophenyl)diazonium chloride is a versatile intermediate, particularly in the synthesis of azo dyes and other substituted aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, an in-depth discussion of the reaction mechanism, critical safety considerations, and a summary of key quantitative parameters. The protocol has been designed to be self-validating by explaining the causality behind each experimental choice, ensuring both reproducibility and safety.
Introduction: The Significance of Diazotization
The conversion of primary aromatic amines to diazonium salts, a process known as diazotization, was first reported by Peter Griess in 1858 and remains a cornerstone of modern organic synthesis.[1][2] Aryl diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the dinitrogen moiety (N₂), which can be displaced by a wide variety of nucleophiles.[3][4] This allows for the introduction of functional groups (e.g., –OH, –F, –Cl, –Br, –I, –CN) onto an aromatic ring that are often difficult to install directly.[3][5]
N-(3-Aminophenyl)acetamide is a readily available starting material, and its diazotization provides a pathway to a range of 3-substituted acetanilide derivatives. The acetylamino group is a moderately activating, ortho-, para-director, which can influence the subsequent reactions of the diazonium salt. This guide provides a robust protocol for the generation of N-(3-acetylaminophenyl)diazonium chloride in an aqueous solution, ready for use in downstream applications.
Reaction Mechanism and Rationale
The diazotization reaction proceeds through a series of well-understood steps, initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3][6]
Step 1: Formation of the Nitrosating Agent In a strongly acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[7]
Step 2: Electrophilic Attack The lone pair of electrons on the nitrogen atom of the primary amine, N-(3-aminophenyl)acetamide, attacks the nitrosonium ion.[7]
Step 3: Deprotonation and Tautomerization A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.[1][7]
Step 4: Formation of the Diazonium Ion In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water results in the formation of the stable aryl diazonium ion.[7] The stability of arenediazonium ions is attributed to the delocalization of the positive charge over the benzene ring through resonance.[8][9]
The entire process is conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose to form phenols at higher temperatures, which would lead to unwanted byproducts.[3][10]
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Temperature | 0–5 °C | Aryl diazonium salts are unstable at higher temperatures and can decompose.[3][10] |
| N-(3-Aminophenyl)acetamide HCl | 1.0 equivalent | Starting material. |
| Concentrated HCl | 2.5–3.0 equivalents | To form the amine salt and to generate nitrous acid from sodium nitrite.[11] |
| Sodium Nitrite (NaNO₂) | 1.0–1.1 equivalents | Stoichiometric amount for the diazotization reaction. A slight excess ensures complete reaction. |
| Reaction Time | 15–30 minutes | Sufficient time for the complete formation of the diazonium salt at low temperatures. |
Experimental Workflow Diagram
Caption: Experimental workflow for the diazotization of this compound.
Detailed Experimental Protocol
5.1. Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Deionized water
-
Ice
-
Sodium chloride (for ice-salt bath)
-
Starch-iodide paper
-
Urea or sulfamic acid (for quenching)
5.2. Equipment
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel or pipette
-
Ice-salt bath
5.3. Procedure
-
Preparation of the Amine Solution: In a beaker, dissolve this compound (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (2.5-3.0 eq). Stir until a clear solution is obtained.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.[12][13]
-
Preparation of the Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Use a dropping funnel or a pipette for controlled addition. Ensure the temperature of the reaction mixture does not rise above 5 °C.[10]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15–30 minutes. To confirm the presence of a slight excess of nitrous acid, which indicates the completion of the reaction, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid.[14]
-
Quenching Excess Nitrous Acid (Optional but Recommended): If a significant excess of nitrous acid is present, it can be destroyed by the cautious addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
Use of the Diazonium Salt Solution: The resulting solution of N-(3-acetylaminophenyl)diazonium chloride is not typically isolated and should be used immediately in the subsequent reaction (e.g., azo coupling, Sandmeyer reaction).[3][10] Diazonium salts in the solid state can be explosive.[12][15]
Safety and Handling Precautions
6.1. Hazards of Diazonium Salts
-
Thermal Instability: Aryl diazonium salts are thermally unstable and can decompose, sometimes violently, at elevated temperatures.[12] The reaction must be maintained at low temperatures (0–5 °C).
-
Explosive Nature: In the solid, dry state, diazonium salts are often shock-sensitive and can be explosive.[12][15][16] Therefore, they should not be isolated unless absolutely necessary and with appropriate precautions. This protocol is designed for the in situ generation and use of the diazonium salt.[15]
-
Gas Evolution: The decomposition of diazonium salts releases nitrogen gas. The reaction should be performed in a well-ventilated fume hood.[12][13]
6.2. Reagent-Specific Hazards
-
Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[17][18] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] Do not mix with combustible materials.[18]
-
Concentrated Hydrochloric Acid (HCl): HCl is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
6.3. General Safety Recommendations
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have a quench solution (e.g., urea, sulfamic acid) ready to destroy excess nitrous acid.
-
Never store the diazonium salt solution; use it immediately after preparation.[3]
Applications of N-(3-acetylaminophenyl)diazonium Chloride
The N-(3-acetylaminophenyl)diazonium chloride solution prepared by this protocol is a valuable intermediate for various synthetic transformations:
-
Azo Coupling Reactions: Diazonium salts act as electrophiles in reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds, which are widely used as dyes.[11][19]
-
Sandmeyer Reaction: The diazonium group can be replaced by –Cl, –Br, or –CN using the corresponding copper(I) salt.[3]
-
Schiemann Reaction: The diazonium group can be replaced by fluorine by treating the diazonium salt with fluoroboric acid (HBF₄).
-
Gattermann Reaction: Similar to the Sandmeyer reaction, this reaction uses copper powder and the corresponding acid to introduce halogens.
-
Synthesis of Phenols: Gentle warming of the diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl (–OH) group.[20]
Conclusion
This application note provides a detailed and reliable protocol for the diazotization of this compound. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions outlined, researchers can confidently and safely generate N-(3-acetylaminophenyl)diazonium chloride for use as a versatile intermediate in a wide range of synthetic applications.
References
- 1. byjus.com [byjus.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. Diazonium salts application [unacademy.com]
- 5. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. chemos.de [chemos.de]
- 18. scribd.com [scribd.com]
- 19. List a few properties of benzene diazonium chloride. - askIITians [askiitians.com]
- 20. quora.com [quora.com]
Application Note: N-(3-Aminophenyl)acetamide Hydrochloride as a Versatile Precursor in the Synthesis of Advanced Fluorescent Probes
Abstract
N-(3-Aminophenyl)acetamide hydrochloride is a pivotal building block in the design and synthesis of sophisticated fluorescent probes. Its unique bifunctional nature, featuring a reactive primary amine and a stable acetamide group on a phenyl ring, provides a versatile scaffold for constructing probes tailored for specific biological analytes. This guide offers an in-depth exploration of its application, focusing on the strategic synthesis of "turn-on" fluorescent probes for detecting key biomarkers such as Nitroreductase (NTR), an enzyme linked to hypoxic tumors. We provide detailed protocols, mechanistic insights, and data interpretation to empower researchers in chemistry, biology, and drug development to leverage this precursor for creating novel imaging and diagnostic tools.
Introduction: The Strategic Advantage of N-(3-Aminophenyl)acetamide
In the field of chemical biology, the development of fluorescent probes that can selectively detect and image specific biomolecules within complex cellular environments is of paramount importance.[][2] The choice of the core chemical scaffold is a critical design decision that dictates the probe's ultimate sensitivity, selectivity, and photophysical properties. This compound has emerged as a highly valuable precursor for several key reasons.
Chemically, the molecule possesses two distinct functional groups: a primary aromatic amine (-NH₂) and an acetamide (-NHCOCH₃) group at the meta-position.[3] This arrangement offers a strategic advantage:
-
The Primary Amine: Serves as a potent electron-donating group and a key reactive handle. It can be readily diazotized or, more commonly in this context, used to construct the core fluorophore structure through condensation or coupling reactions. Its electronic properties are fundamental to creating intramolecular charge transfer (ICT) based sensors.[4]
-
The Acetamide Group: This group modulates the electronic properties of the phenyl ring and can serve as a recognition site or be further modified. Crucially, it provides a stable platform, preventing unwanted side reactions that might occur with a more reactive group.
This dual functionality makes N-(3-Aminophenyl)acetamide a versatile building block for creating probes for a wide range of analytes, including reactive oxygen species (ROS) like hypochlorite and enzymes such as nitroreductase (NTR).[5][6][7]
Core Application: Synthesis of a Nitroreductase (NTR) "Turn-On" Fluorescent Probe
Nitroreductase (NTR) is an enzyme overexpressed in hypoxic (low oxygen) tumor cells, making it a critical biomarker for cancer diagnosis and therapy evaluation.[7][8] Fluorescent probes for NTR are typically designed with a "pro-fluorescent" strategy. A nitroaromatic group acts as a fluorescence quencher. In the presence of NTR and a reducing cofactor like NADH, the nitro group is reduced to an electron-donating amino group, which "turns on" the fluorescence by altering the molecule's electronic properties (e.g., enabling ICT).[6][8][9]
N-(3-Aminophenyl)acetamide is an ideal starting material to build the electron-donating part of the final fluorophore after the enzymatic reaction occurs.
Synthetic Workflow & Mechanism
The overall process involves a multi-step synthesis to couple the N-(3-Aminophenyl)acetamide-derived moiety with a fluorophore scaffold and a quenching/recognition group (the nitrobenzyl ether). The final probe is non-fluorescent. Upon enzymatic cleavage by NTR, the quenching group is released, liberating the highly fluorescent reporter.
Caption: Synthetic workflow and sensing mechanism for an NTR probe.
Detailed Synthetic Protocol: Example Probe (FD-NTR)
This protocol is adapted from a procedure for a novel probe, FD-NTR, for NTR detection.[6] It demonstrates the practical use of N-(3-aminophenyl)acetamide in constructing a sophisticated sensor.
Materials:
-
This compound
-
4-Bromo-1,8-naphthalic anhydride
-
4-Nitrobenzyl bromide
-
Ethanolamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography setup)
Step 1: Synthesis of the Fluorophore-Donor Intermediate
-
Rationale: This step couples the primary amine of N-(3-aminophenyl)acetamide with a naphthalimide fluorophore core. The naphthalimide is chosen for its high quantum yield and photostability.
-
Dissolve 4-Bromo-1,8-naphthalic anhydride (1.0 eq) and this compound (1.1 eq) in ethanol (20 mL).
-
Add a catalytic amount of acetic acid and reflux the mixture for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the intermediate compound (a bromo-naphthalimide derivative).
Step 2: Synthesis of the Final Probe (FD-NTR)
-
Rationale: This step attaches the NTR-recognition moiety (4-nitrobenzyl group) via an ether linkage. This group acts as an efficient fluorescence quencher through photoinduced electron transfer (PeT).
-
To a solution of the intermediate from Step 1 (1.0 eq) in dry DMF (15 mL), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the mixture at 80 °C for 30 minutes.
-
Add 4-nitrobenzyl bromide (1.5 eq) to the reaction mixture.
-
Continue stirring at 80 °C for 6-8 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by silica gel column chromatography (using a solvent system like dichloromethane/methanol) to yield the final probe, FD-NTR.
Characterization and Expected Results
A successfully synthesized probe must be rigorously characterized to confirm its structure and function.
-
¹H NMR & ¹³C NMR: Will confirm the covalent structure of the final probe, showing characteristic peaks for the naphthalimide, phenyl, and nitrobenzyl protons and carbons.
-
Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition and identity of the synthesized probe.
-
Fluorometric Titration: This is the key functional validation.
-
Prepare a stock solution of the probe (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Record the fluorescence emission spectrum. A very low fluorescence intensity is expected.
-
Incrementally add NTR enzyme and NADH cofactor to the solution.
-
Record the fluorescence spectrum after each addition. A significant, dose-dependent increase in fluorescence intensity should be observed.
-
| Parameter | Probe Only (FD-NTR) | Probe + NTR/NADH | Rationale for Change |
| Fluorescence | Very Low ("Off") | High ("On") | Enzymatic removal of the nitrobenzyl quencher enables ICT, restoring fluorescence.[6] |
| λex (max) | ~450 nm | ~450 nm | The core fluorophore's absorption profile remains largely unchanged. |
| λem (max) | ~540 nm | ~540 nm | The emission wavelength is characteristic of the naphthalimide fluorophore. |
| Detection Limit | N/A | Low ng/mL range | A sensitive probe will detect very low concentrations of the enzyme.[6] |
| Selectivity | High | High | The probe should not show a significant fluorescence increase with other common biological species (e.g., other enzymes, ROS, metal ions). |
Logical Framework for Probe Activation
The "turn-on" mechanism is a logical AND gate. Fluorescence is only produced when both the Probe AND the Enzyme (NTR) are present. This ensures a low background signal and high specificity for the target analyte.
Caption: Logical AND gate for NTR probe activation.
Broader Applications and Future Directions
While the NTR probe is a powerful example, the synthetic principles are broadly applicable. By modifying the recognition element attached to the core fluorophore derived from N-(3-Aminophenyl)acetamide, probes for other analytes can be developed. For instance, probes for hypochlorite (ClO⁻) often work by an oxidation reaction on an electron-rich moiety, which similarly modulates the ICT process and leads to a fluorescence response.[5][10]
The continued use of versatile precursors like this compound will drive the development of next-generation probes for applications in:
-
Early Disease Diagnosis: Imaging enzyme activity or specific biomarkers in vivo.[7][11]
-
Drug Discovery: Screening compound libraries for their effects on cellular pathways.
-
Environmental Monitoring: Detecting pollutants or contaminants in water samples.[5]
References
- 2. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ultra-sensitive fluorescent probes for hypochlorite acid detection and exogenous/endogenous imaging of living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A novel highly sensitive and near-infrared fluorescent probe for detecting hypochlorite and its application in actual water sample and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in small molecule fluorescent probes for nitroreductase - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 9. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Highly sensitive fluorescent sensor for hypochlorite in nearly 100% aqueous solution and its application for live-cell, plant and zebrafish imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(3-Aminophenyl)acetamide Hydrochloride by Recrystallization
This guide serves as a comprehensive technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of N-(3-Aminophenyl)acetamide hydrochloride. We will delve into the fundamental principles, provide detailed experimental protocols, and offer a robust troubleshooting framework to address common challenges encountered during the recrystallization process. Our focus is on explaining the causality behind each step, ensuring a reproducible and efficient purification workflow.
Part 1: Frequently Asked Questions & Foundational Principles
This section addresses core concepts that form the basis of a successful recrystallization for this compound.
Q1: What are the key properties of this compound relevant to its purification?
This compound (CAS No: 621-35-2) is the salt of the organic base N-(3-Aminophenyl)acetamide.[1] The hydrochloride form significantly increases the compound's polarity and, consequently, its aqueous solubility compared to the free base.[1] It typically appears as a white to off-white or even yellow crystalline solid.[1][2] Understanding that you are working with a salt is the most critical first step, as it dictates the choice of appropriate solvents. The goal of recrystallization is to exploit differences in solubility between the desired compound and impurities at different temperatures.
Q2: What is the guiding principle for selecting a recrystallization solvent for this specific compound?
The ideal solvent for recrystallization is one in which this compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[3] This differential solubility allows the compound to dissolve when heated and then crystallize out of the solution upon cooling, leaving soluble impurities behind in the solvent (mother liquor). For a polar salt like this, highly polar solvents are the primary candidates.
Q3: Which solvents are recommended for recrystallizing this compound?
Given its salt nature, water is an excellent starting point.[1] Alcohols, such as ethanol and isopropanol, are also viable, often in combination with water. A mixed solvent system can be particularly effective for fine-tuning solubility. The table below summarizes potential starting solvents.
| Solvent System | Rationale & Expected Behavior | Key Considerations |
| Water | As a highly polar protic solvent, water effectively dissolves the hydrochloride salt at elevated temperatures. | The compound may still have moderate solubility in cold water, potentially impacting yield. Ensure cooling is thorough (e.g., ice bath). |
| Ethanol/Water | This combination allows for fine-tuning. Ethanol typically reduces the solubility of inorganic salts and some polar organic impurities. | The optimal ratio must be determined empirically. Start by dissolving the compound in a minimum of hot water, then add ethanol as an "anti-solvent." |
| Isopropanol (IPA)/Water | Similar to ethanol/water but IPA is less polar than ethanol, which can sometimes provide a steeper solubility curve for better yield. | Can be more prone to "oiling out" if the solvent ratio is not optimized. |
| Acetic Acid | In some cases, organic acids can be used to recrystallize amine salts, ensuring the compound remains protonated and soluble when hot.[4] | This is a less common approach and may introduce the acid as an impurity if not washed properly. Best reserved for difficult cases. |
Part 2: Experimental Protocols & Workflows
These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial to optimize conditions before proceeding with valuable material.
Recrystallization Workflow Overview
The general process follows a logical sequence designed to maximize purity and yield.
Caption: General workflow for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization from Water
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of deionized water and heat the mixture to near boiling (90-95°C) with continuous stirring.
-
Saturation: Continue to add small portions of hot deionized water until the solid has just completely dissolved. It is critical to use the absolute minimum amount of hot solvent to ensure the solution is saturated.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal (approx. 1-2% w/w of your compound). Swirl the mixture for 2-5 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a very small amount of ice-cold deionized water to rinse away the mother liquor containing impurities.[3]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
This method is useful if the compound is too soluble in a single solvent even when cold.
-
Dissolution: Dissolve the crude solid in the minimum required amount of near-boiling water (the "good" solvent).
-
Induce Precipitation: While the solution is still hot, slowly add ethanol (the "anti-solvent" or "bad" solvent) dropwise until you observe persistent cloudiness (turbidity).
-
Re-homogenize: Add a few drops of hot water back into the solution until the turbidity just disappears, resulting in a clear, saturated solution at high temperature.
-
Crystallization & Isolation: Proceed from Step 5 of the Single-Solvent protocol, using an ice-cold mixture of ethanol/water (at the ratio determined) for the final wash.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.
Caption: Troubleshooting decision tree for common recrystallization problems.
Q&A Troubleshooting Guide
Problem: My compound has separated as a sticky liquid or "oiled out" instead of forming crystals.
-
Causality: This common issue, particularly with amines, occurs when the compound comes out of solution at a temperature above its melting point, or if the concentration of the solute is excessively high.[7]
-
Solution:
-
Re-heat the mixture until the oil completely redissolves.
-
Add a small amount (10-20% more) of hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, the chosen solvent system is likely unsuitable. A different solvent or solvent mixture should be investigated.
-
Problem: After cooling, no crystals have formed.
-
Causality: The solution is not supersaturated, meaning too much solvent was added during the dissolution step.[3]
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Seed Crystals: If you have a small sample of pure product, add a single tiny crystal to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool.
-
Cool Further: Ensure the solution has spent adequate time in an ice-water bath. Sometimes, a freezer can be used, but be careful not to freeze the solvent itself.
-
Problem: The final yield of my pure product is very low.
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Causality: This is one of the most frequent issues and typically points to one of three things: using an excessive amount of solvent, incomplete crystallization, or loss of product during washing.[3]
-
Solution:
-
Minimize Solvent: During dissolution, be patient and add the hot solvent in very small increments, allowing time for the solid to dissolve before adding more.
-
Maximize Cooling: Ensure the flask is cooled in an ice bath for an extended period (30-60 minutes) to precipitate the maximum amount of product.
-
Minimize Wash Volume: Use only a minimal amount of ice-cold solvent to wash the crystals on the filter. Using room temperature or warm solvent will redissolve a significant portion of your product.
-
Problem: The final product is still colored, even after recrystallization.
-
Causality: The colored impurities have similar solubility properties to your compound, or they are present in high concentrations. Amines can also oxidize during heating, forming new colored species.[4]
-
Solution:
-
Activated Charcoal: Repeat the recrystallization and include the optional decolorizing charcoal step as described in Protocol 1.[5] Do not use an excessive amount of charcoal, as it can also adsorb your desired product.
-
Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second pass through the entire procedure using the once-recrystallized material will almost always improve purity and color.
-
Inert Atmosphere: If oxidation is suspected, performing the heating step under a nitrogen or argon atmosphere can prevent the formation of colored byproducts.
-
Part 4: Safety & Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.[9]
-
Handling: Avoid breathing dust.[9] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] If swallowed or if skin irritation occurs, seek medical attention.
References
- 1. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.dk [fishersci.dk]
Technical Support Center: Optimizing the Synthesis of N-(3-Aminophenyl)acetamide Hydrochloride
Welcome to the technical support center for the synthesis of N-(3-Aminophenyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance experimental success and yield. Our focus is on the critical reduction of 3'-nitroacetanilide, a common pathway to the target molecule.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering causative explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of N-(3-Aminophenyl)acetamide is a common challenge that can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Troubleshooting Workflow: Diagnosing and Resolving Low Yield
Below is a decision-making workflow to help you pinpoint the cause of low yield and implement effective solutions.
Caption: Troubleshooting workflow for low yield.
In-depth Analysis and Solutions:
-
Reagent and Catalyst Integrity:
-
Starting Material Purity: Impurities in the 3'-nitroacetanilide can inhibit the reaction or lead to unwanted side products. Consider recrystallizing the starting material if its purity is questionable.
-
Reducing Agent/Catalyst Activity:
-
Metal/Acid Reductions (Sn/HCl, Fe/HCl): The surface area and purity of the metal are critical. Use finely powdered metals and consider pre-activation if necessary. The concentration of the acid also plays a significant role in the reaction rate.[1]
-
Catalytic Hydrogenation (Pd/C, Raney Ni): Catalysts can deactivate over time due to improper storage or poisoning. Always use a fresh or properly stored catalyst. If the reaction is sluggish, consider increasing the catalyst loading.[1]
-
-
-
Reaction Conditions:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, you may need to extend the reaction time or increase the temperature. However, be cautious as higher temperatures can sometimes promote side reactions.[1]
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[1]
-
Solubility: Poor solubility of the 3'-nitroacetanilide in the chosen solvent can significantly hinder the reaction rate. Ensure the starting material is fully dissolved. For catalytic hydrogenation, protic solvents like ethanol or methanol are often effective.[1]
-
-
Workup and Purification:
-
Product Loss During Extraction: The product, an amine, is basic and can exist in its protonated or free-base form depending on the pH. Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the amine into the organic phase during extraction.
-
Incomplete Precipitation of the Hydrochloride Salt: After obtaining the free amine, its conversion to the hydrochloride salt requires careful addition of a hydrochloric acid solution (e.g., HCl in ethanol or isopropanol). Ensure complete precipitation by cooling the solution and allowing sufficient time for crystallization.
-
Purification Losses: Recrystallization is a common method for purifying the final product. However, some product will always remain in the mother liquor. To minimize losses, use a minimal amount of hot solvent for dissolution and cool the solution slowly to maximize crystal formation.[2]
-
Question 2: My final product is colored (e.g., pink, brown), but I expect a white or off-white solid. What is the cause of this discoloration and how can I prevent it?
Answer:
The appearance of color in your final product is typically due to the formation of small amounts of highly colored impurities, often arising from side reactions or product degradation.
Common Causes of Discoloration:
-
Air Oxidation: Aromatic amines, like N-(3-Aminophenyl)acetamide, are susceptible to air oxidation, which can produce colored byproducts. This is often observed when the product is left exposed to air for extended periods, especially in solution or as a moist solid.[3]
-
Formation of Azo/Azoxy Compounds: Incomplete reduction of the nitro group can lead to the formation of intermediates such as nitroso and hydroxylamine species. These intermediates can then condense to form colored azoxy and azo compounds.[4][5] This is more likely to occur if the reducing conditions are not sufficiently potent or if the reaction is not driven to completion.
Preventative Measures and Purification:
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Thorough Reduction: Ensure the reduction reaction goes to completion by using an adequate amount of a potent reducing agent and allowing for sufficient reaction time. Monitor the reaction by TLC to confirm the complete disappearance of the starting material and any colored intermediates.
-
Purification:
-
Recrystallization: This is often the most effective method for removing colored impurities. Choose a solvent system in which the desired product has good solubility at elevated temperatures but poor solubility at room temperature, while the impurities remain in solution.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. However, be aware that it can also adsorb some of your product, potentially reducing the yield.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the selective reduction of the nitro group of 3'-nitroacetanilide. The acetamide group is generally stable under the conditions used for nitro group reduction. This transformation can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction.
Caption: General synthetic pathway.
Q2: Which reduction method should I choose: catalytic hydrogenation or a metal/acid system?
A2: The choice of reduction method depends on several factors, including the scale of the reaction, the equipment available, and the presence of other functional groups on the molecule.
Comparison of Common Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Solvents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Ethanol, Methanol, Ethyl Acetate | High yields, clean reaction, catalyst can be recycled. | Requires specialized equipment for handling hydrogen gas, potential for over-reduction of other functional groups, catalyst can be pyrophoric.[6] |
| Metal/Acid Reduction | SnCl₂·2H₂O with HCl | Ethanol, Ethyl Acetate | Mild conditions, good selectivity for the nitro group.[6] | Formation of tin salts can complicate workup, tin compounds have environmental concerns. |
| Metal/Acid Reduction | Fe powder with HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Inexpensive, environmentally benign metal.[6] | Can require longer reaction times, iron salts can be difficult to remove completely. |
| Metal/Acid Reduction | Zn powder with Acetic Acid or HCl | Acetic Acid, Ethanol | Milder than other metal/acid systems.[6] | Similar workup challenges to other metal/acid reductions. |
Q3: Can you provide a general protocol for the reduction of 3'-nitroacetanilide using SnCl₂·2H₂O?
A3: Yes, the reduction with tin(II) chloride is a widely used and reliable method.
Experimental Protocol: SnCl₂·2H₂O Reduction
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-nitroacetanilide (1 equivalent) in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH > 8). Be cautious as this can be exothermic.
-
A precipitate of tin salts will form. This can be removed by filtration through a pad of celite.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-Aminophenyl)acetamide as a free base.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) with stirring until the solution is acidic.
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain the final product.
-
Q4: What are the key safety precautions I should take during this synthesis?
A4: Safety is paramount in any chemical synthesis. Here are some critical safety considerations:
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Handling Acids: Concentrated hydrochloric acid and acetic acid are corrosive. Handle them with care, and in case of contact, flush the affected area with copious amounts of water.
-
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] Ensure there are no ignition sources nearby.
-
Palladium on carbon (Pd/C) and Raney Nickel catalysts can be pyrophoric, especially when dry and exposed to air.[8] Handle the catalyst in an inert atmosphere or as a wet slurry. Do not allow the catalyst to dry on the filter paper.
-
Use appropriate pressure-rated equipment for hydrogenations conducted above atmospheric pressure.
-
-
Metal/Acid Reductions: These reactions can be exothermic, especially during the initial stages. Add reagents slowly and with cooling if necessary.[9]
Q5: What is the mechanism of the reduction of a nitro group to an amine?
A5: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and conditions, a generally accepted pathway is as follows:
Caption: Simplified nitro group reduction pathway.
The initial reduction of the nitro group forms a nitroso intermediate, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine.[4] As mentioned earlier, side reactions can occur if these intermediates are not rapidly converted to the final product. For instance, the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy compounds, which can be further reduced to azo compounds and hydrazo compounds.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Recent Advances in the Synthesis of Aromatic Azo Compounds | MDPI [mdpi.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. orgsyn.org [orgsyn.org]
Troubleshooting guide for the acetylation of m-phenylenediamine
Welcome to the technical support center for the synthesis of N-(3-aminophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the selective acetylation of m-phenylenediamine. As Senior Application Scientists, we provide not just procedures, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.
Core Troubleshooting: Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format, organized by the experimental stage.
Part 1: Reagent Preparation and Reaction Setup
Question 1: My m-phenylenediamine starting material is dark brown/purple, not colorless. Can I still use it?
-
Causality: m-Phenylenediamine is an aromatic diamine that is highly susceptible to air oxidation, which causes it to change from a colorless or white solid to red, purple, or dark brown.[1][2][3] The colored impurities are oxidation products that can interfere with the reaction and contaminate your final product, often resulting in a lower yield and a discolored product that is difficult to purify.
-
Solution:
-
Purification is Highly Recommended: Do not proceed with discolored starting material. The most reliable method for purifying m-phenylenediamine is vacuum distillation followed by recrystallization.[1][4]
-
Recrystallization Protocol: A common method involves recrystallization from ethanol (EtOH) or n-butanol.[1][5] Dissolve the impure solid in a minimum amount of hot solvent, treat with activated charcoal to adsorb colored impurities if necessary, filter while hot, and allow the solution to cool slowly to form pure crystals.
-
Storage: Once purified, store m-phenylenediamine under an inert atmosphere (nitrogen or argon) and protect it from light to prevent re-oxidation.[1][4]
-
Question 2: What is the best solvent for this reaction?
-
Causality: The choice of solvent is critical for controlling reaction rate, selectivity, and facilitating product isolation. The solvent must dissolve the starting m-phenylenediamine but ideally should allow the mono-acetylated product to precipitate upon formation or during work-up, simplifying purification.
-
Solution:
-
Aqueous Acetic Acid: A common and effective medium is dilute acetic acid. The acid protonates the amino groups of m-phenylenediamine, increasing its solubility in the aqueous medium. This also serves to moderate the reactivity of the amine, which can help in achieving selective mono-acetylation.
-
Alternative Solvents: Other polar solvents like ethanol or acetone can be used.[6] However, controlling the reaction stoichiometry and temperature is paramount in these systems to prevent over-acetylation. The solubility of m-phenylenediamine is high in methanol, ethanol, and acetonitrile, and increases with temperature.[7]
-
Part 2: Reaction Control and Selectivity
Question 3: My main product is the di-acetylated compound, N,N'-(1,3-phenylene)diacetamide. How do I favor mono-acetylation?
-
Causality: This is the most common challenge in this synthesis. While the first amino group's acetylation deactivates the ring and reduces the nucleophilicity of the second amino group, di-acetylation can still readily occur if reaction conditions are not carefully controlled.[8] The primary causes are incorrect stoichiometry, excessive temperature, or using a highly reactive acetylating agent without moderation.
-
Solution:
-
Control Stoichiometry: Use a slight sub-stoichiometric or equimolar amount of the acetylating agent (e.g., acetic anhydride) relative to m-phenylenediamine. A molar ratio of approximately 1:1 is a good starting point.
-
Temperature Management: Perform the addition of the acetylating agent at a low temperature (e.g., 0-10 °C) to control the exothermic reaction. After the addition, the reaction can be allowed to warm to room temperature. High temperatures drive the reaction towards the thermodynamically stable di-acetylated product.
-
Controlled Addition: Add the acetylating agent (acetic anhydride) slowly and dropwise to the solution of m-phenylenediamine. This maintains a low instantaneous concentration of the anhydride, favoring reaction at the more nucleophilic site of the unreacted diamine over the less reactive mono-acetylated intermediate.
-
Question 4: The reaction mixture turned very dark during the process, even with pure starting material. What happened?
-
Causality: Even with pure starting material, oxidation can occur during the reaction, especially if the reaction is run open to the air for extended periods or at elevated temperatures.[9] Aromatic amines are sensitive, and the reaction conditions can sometimes promote the formation of colored, polymeric byproducts.
-
Solution:
-
Inert Atmosphere: For best results, run the reaction under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged heating, as this can accelerate degradation and oxidation pathways.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) can also help to reduce the amount of dissolved oxygen available for side reactions.
-
Part 3: Work-up and Product Isolation
Question 5: I've completed the reaction, but my product won't precipitate out of the solution. How can I isolate it?
-
Causality: The mono-acetylated product, N-(3-aminophenyl)acetamide, has some solubility in aqueous and polar organic solvents, especially if the concentration is low or residual heat remains.[6] If the reaction was performed in acetic acid, the product's free amino group will be protonated, forming a soluble salt.
-
Solution:
-
Neutralization: If the reaction was run in an acidic medium, carefully neutralize the mixture by adding a base such as sodium bicarbonate or a dilute sodium hydroxide solution. The free amine form of the product is significantly less water-soluble and should precipitate. Monitor the pH to avoid making the solution too basic, which could potentially hydrolyze the desired amide product.
-
Salting Out: Add a saturated solution of sodium chloride ("salting out").[6] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its precipitation.
-
Cooling: Ensure the solution is thoroughly chilled in an ice bath. Lower temperatures significantly reduce the solubility of the product.
-
Extraction: If precipitation is still unsuccessful, the product may need to be extracted from the aqueous solution using an appropriate organic solvent like ethyl acetate. The organic layers can then be combined, dried, and the solvent evaporated to yield the crude product.
-
Part 4: Purification and Characterization
Question 6: I obtained a sticky, oily solid after filtration, not a crystalline powder. How do I purify this?
-
Causality: An oily or "gummy" product is a common sign of impurities. These impurities can be unreacted starting material, the di-acetylated byproduct, or solvent molecules, all of which disrupt the formation of a stable crystal lattice.
-
Solution:
-
Trituration: Attempt to "crash out" the solid by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. Use a glass rod to scratch the inside of the flask, which can initiate crystallization.
-
Re-dissolve and Re-precipitate: Dissolve the oily mass in a minimal amount of a suitable solvent (like hot ethanol or acetone) and then re-precipitate it by adding it dropwise to a large volume of cold water or a non-polar anti-solvent with vigorous stirring.
-
Recrystallization: This is the definitive purification step. The key is finding a suitable solvent or solvent pair. Water or an ethanol/water mixture is often effective for N-(3-aminophenyl)acetamide. The ideal solvent should dissolve the compound when hot but not when cold.[10]
-
Question 7: My final product has a low melting point and a wide melting range. What does this indicate?
-
Causality: A low and broad melting point is a classic indicator of an impure compound. Pure N-(3-aminophenyl)acetamide should be a white or off-white crystalline powder with a sharp melting point in the range of 86-88 °C.[6][11] The presence of impurities, particularly the di-acetylated byproduct (m.p. ~191 °C) or unreacted m-phenylenediamine (m.p. ~64-66 °C), disrupts the crystal lattice, causing it to melt at a lower temperature and over a wider range.[1][4]
-
Solution:
-
Further Purification: The product requires additional recrystallization. Ensure you are using an appropriate recrystallization solvent and technique (slow cooling is crucial for forming pure crystals).[10]
-
Characterization: Use analytical techniques like TLC, HPLC, or NMR spectroscopy to identify the nature of the impurities. This will help you to devise a more targeted purification strategy. For example, if a significant amount of di-acetylated product is present, you may need to reconsider the initial reaction conditions.
-
Standard Operating Protocol: Selective Mono-Acetylation of m-Phenylenediamine
This protocol provides a reliable method for synthesizing N-(3-aminophenyl)acetamide with high selectivity.
Reagent Table
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mol) | Key Properties |
| m-Phenylenediamine | 108.14 | 5.41 g | 0.050 | Toxic, air-sensitive.[3] Use purified, colorless solid. |
| Glacial Acetic Acid | 60.05 | 150 mL | - | Corrosive. Solvent and catalyst. |
| Acetic Anhydride | 102.09 | 4.7 mL (5.1 g) | 0.050 | Corrosive, lachrymator. Density: 1.08 g/mL. |
| Sodium Bicarbonate | 84.01 | ~15 g (or until neutral) | - | Used for neutralization. |
| Deionized Water | 18.02 | ~400 mL | - | Used for work-up and recrystallization. |
Experimental Workflow Diagram
References
- 1. m-Phenylenediamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Phenylenediamine | 108-45-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for "N-(3-Aminophenyl)acetamide hydrochloride" synthesis.
Introduction
N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, is a crucial chemical intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its hydrochloride salt is often the preferred form for handling and subsequent reactions due to its increased stability and defined crystallinity. The synthesis of this compound, while conceptually straightforward, presents several challenges related to selectivity, yield, and purity.
This technical support center is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-(3-Aminophenyl)acetamide hydrochloride, with a primary focus on the selective acylation of m-phenylenediamine.
General Reaction Scheme: Selective Acylation of m-Phenylenediamine
The most common and direct route involves the mono-acylation of m-phenylenediamine. To prevent di-acylation, the reaction is typically carried out in an acidic medium. The hydrochloric acid protonates one of the amino groups, deactivating it towards the acetylating agent and thereby favoring the formation of the mono-substituted product.
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this synthesis? A1: The most common starting materials are m-phenylenediamine and an acetylating agent, typically acetic acid or acetic anhydride.[2][3] The reaction is usually conducted in the presence of hydrochloric acid.
Q2: What is the critical role of hydrochloric acid in the reaction? A2: Hydrochloric acid is crucial for achieving selective mono-acylation. m-Phenylenediamine has two primary amino groups. By adding hydrochloric acid, one of the amino groups is protonated to form an ammonium salt (-NH3+). This protonated group is no longer nucleophilic and does not react with the acetylating agent, thus directing acetylation to the remaining free amino group.[3][4] This strategy significantly reduces the formation of the di-acetylated byproduct.
Q3: Can I use acetic acid instead of acetic anhydride as the acetylating agent? A3: Yes, both acetic acid and acetic anhydride can be used.[3] Acetic anhydride is generally more reactive and may lead to faster reaction times. However, acetic acid can also be effective, often requiring higher temperatures or longer reaction times to achieve comparable conversion. The choice may depend on cost, safety considerations, and the desired reaction kinetics.
Q4: How is the final product typically isolated from the reaction mixture? A4: The product, this compound, is often isolated by cooling the reaction mixture to induce crystallization.[3] Techniques like "salting out," where a high concentration of salt (like sodium chloride) is added to the aqueous solution to decrease the product's solubility, can also be employed to improve precipitation and recovery.[2][5] The solid product is then collected by filtration.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Caption: Troubleshooting decision tree for synthesis optimization.
Issue 1: Low Yield of this compound
-
Question: My final isolated yield is significantly lower than expected. What are the common causes and how can I improve it?
-
Answer: Low yield can stem from several factors:
-
Incomplete Reaction: The acetylation may not have gone to completion. Verify this by using Thin Layer Chromatography (TLC) to check for the presence of the m-phenylenediamine starting material.
-
Solution: Increase the reaction time or moderately increase the temperature (e.g., to 90-100°C), while continuing to monitor the reaction's progress.[3]
-
-
Formation of Di-acylated Byproduct: A common side reaction is the formation of N,N'-(1,3-phenylene)diacetamide, where both amino groups are acetylated. This is more likely if an excess of the acetylating agent is used or if the reaction temperature is too high.
-
Product Loss During Workup: The hydrochloride salt has some solubility in water, especially at room temperature. Significant product can be lost in the mother liquor during filtration.
-
Solution: Ensure the reaction mixture is thoroughly cooled (e.g., to below 35°C, or even lower in an ice bath) before filtration to maximize precipitation.[3] As mentioned, employing a "salting out" technique by adding sodium chloride can further decrease the product's solubility in the aqueous phase.[5]
-
-
Issue 2: Product Purity Concerns
-
Question: My final product is off-color (e.g., gray, brown, or pink) and/or contains impurities detected by analysis. How can I obtain a purer product?
-
Answer: Purity issues are often related to residual starting materials or oxidative side reactions.
-
Unreacted Starting Materials: If the reaction was incomplete, unreacted m-phenylenediamine will contaminate the product.
-
Solution: The most effective way to remove starting materials and byproducts is through recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
-
Oxidation: Aromatic amines, like m-phenylenediamine and the product itself, are susceptible to air oxidation, which can lead to the formation of colored impurities. The product is often described as a gray or light brown solid.[2][7]
-
Solution: While challenging to completely avoid, minimizing exposure to air during the reaction and workup can help. If the final product color is a major concern, a small amount of activated carbon can be used during the recrystallization process to adsorb colored impurities. Store the final product in a tightly closed container, preferably under an inert atmosphere.[2]
-
-
Issue 3: Difficulty with Product Isolation
-
Question: I'm having trouble getting my product to precipitate out of the reaction mixture. What should I do?
-
Answer: Failure to precipitate is usually due to the product remaining dissolved in the reaction solvent.
-
Insufficient Cooling: The solubility of the hydrochloride salt is temperature-dependent.
-
Solution: Ensure the mixture is cooled sufficiently. An ice bath is recommended to bring the temperature down to 0-5°C, which should significantly promote crystallization.
-
-
High Solubility in Mother Liquor: The composition of the reaction mixture (e.g., excess acetic acid, water content) can affect product solubility.
-
Solution: If cooling alone is insufficient, use the "salting out" method. Add solid sodium chloride to the stirred, cold solution until it is saturated. This increases the ionic strength of the aqueous phase, forcing the organic salt out of the solution.[5]
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from common industrial synthesis methodologies.[2][3]
-
Reaction Setup: In a suitable reaction vessel, add water and m-phenylenediamine. Stir until the diamine is fully dissolved.
-
Acidification: Slowly add concentrated hydrochloric acid (30-37%) to the solution while stirring. An exothermic reaction will occur. Maintain the temperature below 40°C if necessary using an ice bath. Stir for an additional 30 minutes.
-
Acetylation: Add acetic acid or acetic anhydride dropwise to the stirred solution. Control the addition rate to maintain the reaction temperature, ideally around 40°C.[2]
-
Reaction: After the addition is complete, continue to stir the mixture. The reaction time can vary from 1 to 20 hours depending on the temperature and acetylating agent used.[2][3] Monitor the reaction progress by TLC until the starting m-phenylenediamine is consumed.
-
Isolation: Cool the reaction mixture to below 35°C.[3] For improved yield, cool further in an ice bath.
-
Filtration: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying: Dry the product, for example, in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., 80:20 ethanol:water).
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, heat the mixture for a few minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Quantitative Data Summary
The following table provides typical ranges for key reaction parameters, which should be optimized for specific laboratory conditions.
| Parameter | Value/Range | Rationale & Notes |
| Molar Ratio (m-PDA:HCl) | ~1:1 | To ensure selective mono-protonation of the diamine. |
| Molar Ratio (m-PDA:Acylating Agent) | ~1:1 to 1:1.1 | A slight excess of the acetylating agent may be used to ensure full conversion, but a large excess should be avoided to prevent di-acylation.[6] |
| Reaction Temperature | 40 - 110 °C | Lower temperatures favor selectivity but require longer reaction times. Higher temperatures increase the reaction rate but may lead to more byproducts.[2][3] |
| Reaction Time | 1 - 30 hours | Highly dependent on temperature and the specific reagents used. Monitor by TLC for completion.[3] |
| Crystallization Temperature | < 35 °C | Lower temperatures are critical for maximizing the isolated yield.[3] |
References
- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. CN101328133A - A kind of synthetic method of m-aminoacetanilide - Google Patents [patents.google.com]
- 4. Cas 43036-07-3,4-AMINOACETANILIDE HYDROCHLORIDE | lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
Technical Support Center: Purifying N-(3-Aminophenyl)acetamide Hydrochloride via Column Chromatography
Welcome to the technical support guide for the purification of N-(3-Aminophenyl)acetamide hydrochloride. This document provides a comprehensive, experience-driven protocol for column chromatography, alongside a detailed troubleshooting guide and frequently asked questions. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to navigate the nuances of this purification process effectively.
Introduction: Understanding the Molecule and the Challenge
This compound is a polar, ionizable aromatic amine. Its purification via standard silica gel chromatography presents a common yet significant challenge. The primary amino group, being basic, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind too tightly to the column, resulting in low or no recovery.
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Peak Tailing: The compound elutes slowly and over many fractions, leading to poor resolution and dilute product.
-
On-Column Degradation: The acidic environment of the silica can potentially degrade the target molecule.
This guide will provide two primary protocols to address these challenges: a modified normal-phase chromatography method and a reversed-phase chromatography approach.
Part 1: Core Experimental Protocols
Before beginning, it is crucial to perform Thin-Layer Chromatography (TLC) to determine the optimal solvent system. This preliminary step will save significant time and resources.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Objective: To identify a solvent system that provides good separation between N-(3-Aminophenyl)acetamide, its hydrochloride salt, and potential impurities.
Key Impurities to Consider:
-
m-Phenylenediamine (Starting Material): More polar than the product.
-
N,N'-(1,3-phenylene)diacetamide (Di-acetylated byproduct): Less polar than the product.
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetone).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system.
-
Visualize the separated spots under a UV lamp (254 nm) and/or by staining. For amines, a ninhydrin stain is highly effective.[1]
-
The ideal solvent system will show the desired product with an Rf value of approximately 0.25-0.35 , well-separated from impurity spots.
Table 1: Recommended Starting TLC Solvent Systems (Normal Phase)
| System ID | Mobile Phase Composition | Polarity | Typical Application Notes |
| NP-1 | 95:5 Dichloromethane (DCM) / Methanol (MeOH) | High | A standard starting point for polar compounds.[2] |
| NP-2 | 95:4:1 DCM / MeOH / Triethylamine (TEA) | High | The added TEA deactivates acidic sites on the silica, improving the chromatography of basic amines.[3] This is often the most successful system. |
| NP-3 | 90:10:1 Ethyl Acetate (EtOAc) / Hexane / TEA | Medium | A less polar alternative to DCM/MeOH systems. |
| NP-4 | 10% Ammonium Hydroxide in Methanol / Dichloromethane (1:9) | High | An effective system for moving stubborn, highly polar amines off the baseline. |
Protocol A: Modified Normal-Phase Flash Chromatography
This protocol is recommended when you have access to standard silica gel and aim to mitigate its acidic nature. The key is the addition of a basic modifier to the mobile phase.
Workflow Diagram: Modified Normal-Phase Chromatography
Caption: Workflow for Modified Normal-Phase Purification.
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection: Based on your TLC results, select the appropriate mobile phase (e.g., 95:4:1 DCM/MeOH/TEA). Prepare a sufficient quantity for the entire purification.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle pressure (flash chromatography system or air pressure) to pack a stable bed.
-
Ensure the packed bed is level and free of cracks.
-
-
Sample Loading (Dry Loading is Highly Recommended):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column. This technique prevents band broadening caused by dissolving the sample in a strong solvent.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase. You can run the column isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity, e.g., increasing the percentage of methanol).
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Monitor the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol B: Reversed-Phase Flash Chromatography
This is an excellent alternative, particularly for the hydrochloride salt form, as it is highly soluble in aqueous systems. In reversed-phase, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.[4]
Workflow Diagram: Reversed-Phase Chromatography
References
Technical Support Center: Selective Acylation of N-(3-Aminophenyl)acetamide Hydrochloride
Welcome to the dedicated technical support guide for the selective acylation of N-(3-Aminophenyl)acetamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and answers to frequently asked questions.
Introduction to the Challenge
N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, is a valuable building block in medicinal chemistry and dye synthesis.[1][2] Its structure features two distinct nitrogen nucleophiles: a primary aromatic amine (-NH₂) and a secondary amide (-NH-C(O)CH₃). The primary aromatic amine is significantly more nucleophilic and, under standard conditions, is the target for acylation.[3]
The core challenge arises from the need for chemoselectivity . The goal is to exclusively acylate the primary amino group while leaving the acetamido group untouched. The use of the hydrochloride salt form of the starting material introduces an additional layer of complexity, as the primary amine is protonated, rendering it non-nucleophilic until it is neutralized in situ.
This guide will address the practical issues that can arise, such as di-acylation, low yields, incomplete reactions, and purification difficulties.
Visualizing the Core Reaction & Selectivity
The fundamental principle governing this reaction is the difference in nucleophilicity between the two nitrogen atoms. The lone pair of electrons on the primary aromatic amine is more available for nucleophilic attack compared to the lone pair on the amide nitrogen, which is delocalized by resonance with the adjacent carbonyl group.
Caption: Desired selective acylation pathway versus the undesired side reaction.
Troubleshooting Guide: Question & Answer Format
This section addresses specific experimental problems in a direct question-and-answer format, providing both the "why" and the "how-to" for each solution.
Q1: My reaction is very slow or shows no conversion. The starting material is recovered unchanged. What's going wrong?
Answer: This is a common issue when using the hydrochloride salt. The primary amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻), which is not nucleophilic. The reaction will not proceed until this amine is deprotonated to its free base form.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Base | The primary role of the base is to neutralize the hydrochloride salt and the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction.[3] If you add only one equivalent of base, it will be consumed by the starting material's salt, leaving none to neutralize the acid formed during the reaction. This newly formed acid will then re-protonate another molecule of the starting amine, halting the reaction. | Use at least 2.2 equivalents of a non-nucleophilic base. Common choices include triethylamine (TEA) or pyridine. The first equivalent neutralizes the HCl salt, the second neutralizes the acid byproduct, and the slight excess drives the equilibrium. |
| Incorrect Base Type | A weak base may not be strong enough to effectively deprotonate the ammonium salt or scavenge the acid byproduct efficiently. | Use a suitable organic base. Pyridine is often used as it can also act as a nucleophilic catalyst.[4] Triethylamine is another standard choice. Avoid using strong aqueous bases like NaOH unless you are performing a Schotten-Baumann reaction, which requires careful control of a two-phase system. |
| Low Reaction Temperature | While cooling is necessary during the addition of reactive acylating agents, keeping the temperature too low for the entire reaction duration can significantly slow down the rate, especially with less reactive acylating agents. | Allow the reaction to warm to room temperature. After the initial exothermic addition of the acylating agent at 0-5 °C, let the mixture stir at room temperature for several hours to ensure completion.[3] |
Q2: I'm observing a significant amount of a second, less polar product by TLC/LCMS. Is this di-acylation?
Answer: While possible under very harsh conditions, di-acylation at the amide nitrogen is rare because the amide is much less nucleophilic than the primary amine.[3] It's more likely that you are observing impurities in the starting material or a side reaction.
Troubleshooting Workflow:
Caption: Systematic workflow for diagnosing the cause of multiple products.
Corrective Actions:
-
Verify Starting Material Purity: Aniline derivatives can oxidize over time. Ensure the this compound is pure before starting.
-
Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the acylating agent. A large excess can promote side reactions.[3]
-
Temperature Management: Add the acylating agent (especially acyl chlorides) dropwise at a low temperature (0-5 °C) to control the initial exotherm.[3]
Q3: My product purification is difficult. The product seems to co-elute with the starting material or is difficult to extract.
Answer: Purification challenges often stem from the similar polarities of the starting material and the product, or from residual basic starting material.
Purification Strategies:
| Problem | Solution | Detailed Protocol |
| Co-elution on Silica Gel | The starting amine and the acylated product can have similar Rf values. | Implement an Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid like 1M HCl. This will protonate the unreacted basic starting amine, making it water-soluble and effectively removing it from the organic layer.[3] The acylated product (now an amide) is much less basic and will remain in the organic phase. |
| Product is Water-Soluble | If the acyl group added is small or contains polar functional groups, the final product may have some water solubility. | Minimize Aqueous Washes: If possible, reduce the number and volume of aqueous washes. Alternatively, after extraction, back-extract the aqueous layers with more organic solvent to recover any dissolved product. Salting out by saturating the aqueous layer with NaCl can also decrease the product's solubility in water and improve extraction efficiency. |
| Persistent Impurities | Chromatography is not resolving the product from a persistent impurity. | Consider Recrystallization: This is an excellent alternative or complementary step to column chromatography for purifying solid products. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to find one that provides good quality crystals. |
Frequently Asked Questions (FAQs)
Q1: Which acylating agent is best: an acyl chloride or an acid anhydride? Both are effective. Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are generally more reactive but produce corrosive HCl gas.[5][6] Acid anhydrides (e.g., acetic anhydride) are easier to handle, and the reaction is not reversible, often leading to cleaner products and good yields.[5] For laboratory-scale synthesis, acetic anhydride is often preferred.[5]
Q2: What is the best solvent for this reaction? Aprotic solvents are ideal. Dichloromethane (DCM), chloroform, acetonitrile, or Tetrahydrofuran (THF) are commonly used because they do not react with the acylating agents and dissolve the starting material well (once neutralized).[3]
Q3: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 50-70% Ethyl Acetate in Hexanes). The product, being more acylated, should typically have a slightly higher Rf (be less polar) than the starting amine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or benchtop NMR spectroscopy can be used to track the disappearance of starting material and the appearance of the product.[7]
Q4: Can I perform this reaction without a base? It is highly inadvisable when starting with the hydrochloride salt. Without a base, the reaction will not start. Even if you start with the free amine, the reaction will generate one equivalent of acid, which will protonate and deactivate one equivalent of the starting amine, limiting the theoretical yield to 50%.[5] A base is essential to neutralize this acid and allow the reaction to go to completion.[3]
General Experimental Protocol Example: N-Benzoylation
This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized for different acylating agents.
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred suspension. The suspension should become a clear solution as the free base is formed.
-
Add benzoyl chloride dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted starting material), saturated NaHCO₃ solution (to remove benzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. scispace.com [scispace.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. magritek.com [magritek.com]
Preventing oxidation of "N-(3-Aminophenyl)acetamide hydrochloride" during storage
Technical Support Center: N-(3-Aminophenyl)acetamide Hydrochloride
Guide Objective: This technical resource provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the oxidation of this compound during storage. Authored from the perspective of a Senior Application Scientist, this document combines troubleshooting, FAQs, and detailed protocols to ensure the long-term stability and integrity of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with this compound.
Q1: My container of this compound, which was initially an off-white or light brown powder, has turned dark brown/purple. What happened?
A: This color change is a classic indicator of oxidation. The primary site of reactivity is the free amino group (-NH2) on the phenyl ring. Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of trace metal impurities. The oxidation process often leads to the formation of highly conjugated, colored polymeric byproducts, which are responsible for the observed darkening of the material.
Q2: What are the definitive, ideal storage conditions to prevent this degradation?
A: To maximize the shelf-life of this compound, you must control the three primary drivers of oxidation: atmosphere, light, and temperature. The ideal storage conditions are:
-
Inert Atmosphere: Store under a dry, inert gas such as argon or nitrogen.[1] This displaces the oxygen required for oxidation.
-
Light Exclusion: Keep the compound in an amber glass vial or completely protected from light by wrapping a clear vial in aluminum foil.[2]
-
Controlled Temperature: Store at a reduced temperature, either refrigerated (2-8 °C) or frozen (-20 °C).[2] Lower temperatures significantly slow the rate of chemical degradation.
For ultimate long-term stability, we recommend aliquoting the bulk material into smaller, single-use quantities under an inert atmosphere to avoid repeatedly exposing the entire stock to the environment.
Q3: I am using the hydrochloride salt. Isn't this form supposed to be more stable against oxidation than the free base?
A: Yes, you are correct in principle. The hydrochloride salt form is indeed more stable than its free base counterpart, N-(3-Aminophenyl)acetamide. In the salt, the lone pair of electrons on the amino nitrogen is protonated (forming -NH3+Cl-). This protonation makes the nitrogen atom less electron-rich and therefore significantly less susceptible to oxidation. However, it does not render the compound immune to degradation. Over time, especially with repeated exposure to humid air or in the presence of basic impurities, the salt can partially revert to the more reactive free base, allowing slow oxidation to occur. Therefore, proper storage remains critical.
Q4: Besides a visible color change, how can I analytically confirm if my compound has started to degrade?
A: Visual inspection is the first line of defense, but for quantitative assessment, several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method. A degraded sample will typically show a new, more polar spot (lower Rf value) or streaking from the baseline, corresponding to the oxidized impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification. A purity analysis via HPLC will show a decrease in the area of the main peak corresponding to the parent compound and the emergence of new peaks representing degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the impurities formed during oxidation, helping to elucidate the degradation pathway.[3]
Q5: If my material is only slightly discolored, can I still use it in my experiments?
A: This depends entirely on the sensitivity of your application. For non-critical applications like dye synthesis, a small percentage of colored impurities may not be detrimental.[4] However, for pharmaceutical development, quantitative assays, or kinetic studies, using degraded material is highly discouraged. Impurities can act as inhibitors, catalysts, or confound analytical results, leading to unreliable and irreproducible data. If the integrity of your results is paramount, it is best to use material of the highest purity or purify the discolored material before use.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Root Cause | Recommended Corrective and Preventive Action |
| Progressive Darkening of Solid | Chronic exposure to atmospheric oxygen. | The container seal is inadequate, or the material is being handled frequently in open air. Action: Implement the inert atmosphere storage detailed in Protocol 3.1 . Use proper air-sensitive handling techniques as described in Protocol 3.2 . |
| Photodegradation. | The material is stored in a clear container exposed to ambient light. Action: Immediately transfer the compound to an amber glass vial or store the current vial in a dark cabinet or box.[2] | |
| Thermal Degradation. | The material is stored at an elevated ambient temperature (e.g., a warm stockroom). Action: Relocate storage to a temperature-controlled environment (refrigerator or freezer at 2-8 °C or -20 °C). | |
| Appearance of New Peaks in HPLC/NMR | Onset of chemical degradation. | The storage conditions are insufficient to prevent slow oxidation or hydrolysis. |
| Poor Solubility or Inconsistent Results | Formation of insoluble polymeric byproducts. | Advanced oxidation has occurred, leading to cross-linked or polymerized impurities. |
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Long-Term Storage of this compound
This protocol ensures maximum stability by creating a multi-barrier defense against degradation.
Materials:
-
This compound
-
Multiple small amber glass vials with PTFE-lined screw caps
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Glovebox or Schlenk line
-
Laboratory balance
-
Spatula
Procedure:
-
Preparation: Perform all steps inside a glovebox or on a Schlenk line to maintain an inert atmosphere.[5][6]
-
Aliquoting: Weigh the desired quantity of the compound (e.g., 50-100 mg) into each amber glass vial. Creating smaller aliquots prevents the need to expose the entire batch to the atmosphere for each use.
-
Inerting: With the vial cap loosened, purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 1-2 minutes. This displaces all residual air and moisture.
-
Sealing: Immediately and tightly screw on the PTFE-lined cap. To further ensure an airtight seal, you may wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and quantity.
-
Storage: Place the labeled, sealed vials inside a secondary container (e.g., a small box) and store in a dark, cold environment (2-8 °C for regular use, -20 °C for archival storage).
Protocol 3.2: Quick Quality Control Check using Thin-Layer Chromatography (TLC)
This method provides a rapid go/no-go assessment of material quality before an experiment.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254)
-
Sample of this compound (a few crystals)
-
Mobile Phase: 7:3 Ethyl Acetate / Hexane (adjust ratio if needed)
-
Small vial or test tube
-
Solvent for dissolving (e.g., Methanol or Acetone)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a tiny amount of the solid in a few drops of methanol or acetone.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Interpretation:
-
Good Quality: A single, well-defined spot should be visible.
-
Degraded Quality: The presence of a dark spot at the baseline (highly polar impurities) and/or multiple additional spots indicates significant degradation.
-
Section 4: Visualization & Formatting
Diagrams
Caption: Conceptual pathway of oxidation for N-(3-Aminophenyl)acetamide HCl.
Caption: Recommended workflow for the long-term storage of the compound.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of N-(3-Aminophenyl)acetamide Hydrochloride for Pharmaceutical Research and Development
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. N-(3-Aminophenyl)acetamide hydrochloride, a key building block in the synthesis of various pharmaceuticals, demands precise and reliable analytical methods to quantify its purity and identify any potential impurities.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The inherent chemical nature of this compound, possessing both a primary aromatic amine and an amide functional group, presents specific challenges and considerations in the development of a stability-indicating HPLC method. The selection of an appropriate chromatographic column, mobile phase composition, and detector is paramount in achieving the desired separation of the main component from process-related impurities and potential degradants.
This guide will compare two robust Reversed-Phase HPLC (RP-HPLC) methods, detailing the rationale behind the selection of chromatographic conditions and providing the necessary protocols for their implementation and validation. Furthermore, we will explore the application of Ultra-Performance Liquid Chromatography (UPLC) as a high-throughput alternative.
Understanding the Analyte and Potential Impurities
A thorough understanding of the synthetic route of this compound is fundamental to anticipating potential impurities. A common synthesis pathway involves the reduction of m-nitroacetanilide.[1] Another route is the selective acylation of m-phenylenediamine.[2][3]
Based on these synthetic pathways, potential impurities may include:
-
Starting Materials: m-Nitroacetanilide, m-Phenylenediamine
-
Isomeric Impurities: N-(2-Aminophenyl)acetamide, N-(4-Aminophenyl)acetamide
-
Over-acylated By-product: N,N'-diacetyl-1,3-phenylenediamine
-
Degradation Products: Hydrolysis of the amide bond can lead to 3-aminoaniline.
A robust HPLC method must be able to resolve N-(3-Aminophenyl)acetamide from these and other potential unknown impurities.
Comparative Analysis of HPLC Methods
The comparison will focus on a primary method utilizing a standard C18 column with a simple isocratic mobile phase, and an alternative method employing a different column chemistry and a gradient elution for enhanced resolution of complex impurity profiles.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Anticipated Run Time | ~15 minutes | ~20 minutes |
| Resolution of Key Pairs | Good for starting materials and isomers. | Excellent for all potential impurities, including closely eluting isomers. |
| Throughput | Higher | Lower |
| Method Complexity | Low | Moderate |
Experimental Protocols
Method A: Isocratic Reversed-Phase HPLC
This method is designed for routine quality control where a rapid and robust analysis is required. The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds. The acidic phosphate buffer ensures the protonation of the primary amine group, leading to consistent retention and peak shape.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
This compound reference standard
-
Samples of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of purified water.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a mixture of the prepared phosphate buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the this compound sample and prepare a 0.5 mg/mL solution in the mobile phase, following the same procedure as for the standard solution.
-
-
Chromatographic Analysis:
-
Set the HPLC system parameters as per the conditions specified in the comparison table for Method A.
-
Inject the standard solution to check for system suitability (e.g., theoretical plates, tailing factor).
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify impurities based on their retention times relative to the main peak and their area percentages.
-
Workflow for Method A: Isocratic RP-HPLC Analysis
Caption: Workflow for Isocratic RP-HPLC Analysis.
Method B: Gradient Reversed-Phase HPLC
This method is ideal for complex samples or for the development of a stability-indicating method where baseline separation of all potential impurities is critical. The phenyl-hexyl stationary phase offers alternative selectivity to the C18 phase, particularly for aromatic compounds, through π-π interactions. The gradient elution allows for the effective separation of impurities with a wider range of polarities.
Instrumentation:
-
HPLC system with a gradient pump and a UV detector
-
Phenyl-Hexyl analytical column (150 mm x 4.6 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Purified water (HPLC grade)
-
This compound reference standard
-
Samples of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of purified water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of acetonitrile and mix well.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
-
-
Standard and Sample Solution Preparation:
-
Prepare standard and sample solutions at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Chromatographic Analysis:
-
Set the HPLC system parameters as per the conditions specified in the comparison table for Method B.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B (linear gradient)
-
15-17 min: 70% B (isocratic)
-
17-18 min: 70% to 10% B (linear gradient)
-
18-20 min: 10% B (isocratic - re-equilibration)
-
-
Perform system suitability and sample analysis as described in Method A.
-
Workflow for Method B: Gradient RP-HPLC Analysis
References
A Comparative Guide to N-(3-Aminophenyl)acetamide Hydrochloride and 4-Aminoacetanilide in Azo Dye Synthesis
Introduction: The Critical Role of Isomeric Precursors in Azo Dye Chemistry
Azo dyes, characterized by the vibrant chromophore of a nitrogen-nitrogen double bond (–N=N–), represent the most extensive and versatile class of synthetic colorants. Their synthesis is a cornerstone of industrial chemistry, relying on a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. The final color, intensity, and fastness properties of the dye are exquisitely sensitive to the molecular architecture of the precursors.
This guide provides an in-depth technical comparison of two closely related, yet functionally distinct, aromatic amine precursors: N-(3-Aminophenyl)acetamide hydrochloride (also known as 3-aminoacetanilide HCl or meta-aminoacetanilide HCl) and 4-aminoacetanilide (para-aminoacetanilide). While differing only in the substitution pattern on the benzene ring, this isomeric distinction has profound implications for the reactivity, the resulting dye's spectral properties, and its ultimate performance. We will explore the causal chemical principles behind these differences, provide validated experimental protocols, and present comparative data to guide researchers in selecting the optimal precursor for their specific application.
Structural and Electronic Divergence: The Impact of Meta vs. Para Substitution
The fundamental difference between these two molecules lies in the position of the primary amino group (-NH₂) relative to the acetamido group (-NHCOCH₃). This seemingly minor change dictates the electronic interplay between the groups, which in turn governs the reactivity of the molecule and the properties of the final dye.
-
4-Aminoacetanilide (Para Isomer): In this isomer, the amino and acetamido groups are in a para arrangement (positions 1 and 4). The acetamido group, while deactivating overall due to the carbonyl's electron-withdrawing nature, has a lone pair on its nitrogen that can be donated into the ring through resonance. This effect strongly activates the ortho and para positions. Being para to the primary amine, it creates a highly polarized, linear conjugated system. This extended conjugation is crucial in the final dye molecule, typically leading to absorption at longer wavelengths (a bathochromic shift), which corresponds to deeper colors such as orange and red.[1]
-
N-(3-Aminophenyl)acetamide (Meta Isomer): Here, the groups are in a meta arrangement (positions 1 and 3). The resonance effect of the acetamido group does not extend to the meta position.[2] Consequently, the primary amino group is less influenced by the electron-donating resonance of the acetamido nitrogen. This disruption of linear conjugation means the resulting dye molecule will have a less extensive delocalized electron system. This generally leads to absorption at shorter wavelengths (a hypsochromic shift) compared to the para isomer, resulting in lighter colors, typically in the yellow range.
This core structural difference is the primary causal factor for the divergent performance of these two precursors in dye synthesis.
Comparative Synthesis Workflow: From Amine to Azo Dye
The synthesis of an azo dye from either precursor follows the same fundamental pathway. The following diagram and protocols outline a validated, self-validating workflow for synthesizing a representative azo dye using β-naphthol as the coupling component. The rationale for each step is provided to ensure technical understanding and reproducibility.
Experimental Workflow Diagram
Caption: Fig 1. General workflow for Azo Dye Synthesis.
Experimental Protocols
Part A: Diazotization of the Aromatic Amine
This protocol is applicable to both this compound and 4-aminoacetanilide.
-
Preparation of Amine Solution: In a 100 mL beaker, add 0.01 mol of the chosen aromatic amine (this compound or 4-aminoacetanilide). Add 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until the amine is fully dissolved.
-
Causality: The acidic medium is essential for the formation of nitrous acid (HONO) in the next step and for stabilizing the resulting diazonium salt.
-
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 and 5 °C.
-
Causality: Diazonium salts are unstable and can decompose to form phenols at higher temperatures, reducing the yield of the desired dye.[3] Maintaining a low temperature is critical for success.
-
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.75 g (0.011 mol) of sodium nitrite (NaNO₂) in 5 mL of deionized water and cool this solution in the ice bath.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the cold amine solution over 10 minutes, with continuous stirring. Keep the temperature of the reaction mixture below 5 °C throughout the addition.
-
Causality: The reaction between NaNO₂ and HCl forms nitrous acid in situ. A slow, dropwise addition prevents a rapid rise in temperature and ensures the efficient conversion of the primary amine to the diazonium salt.
-
-
Completion: After the addition is complete, stir the solution for an additional 10 minutes in the ice bath. The resulting clear solution contains the diazonium salt and should be used immediately in the coupling reaction.
Part B: Azo Coupling with β-Naphthol
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 15 mL of 10% aqueous sodium hydroxide solution.
-
Causality: β-Naphthol is activated towards electrophilic attack under basic conditions, which deprotonate the hydroxyl group to form the more nucleophilic naphthoxide ion.
-
-
Cooling: Cool this solution in an ice bath to below 5 °C.
-
Coupling Reaction: With efficient stirring, slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold β-naphthol solution. A brightly colored precipitate should form immediately.
-
Causality: This is an electrophilic aromatic substitution reaction. The electron-rich β-naphthol attacks the electrophilic diazonium salt, forming the stable azo bond (–N=N–) that constitutes the dye's chromophore.
-
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Filtration and Washing: Collect the solid dye product by vacuum filtration using a Büchner funnel. Wash the precipitate on the filter paper with several portions of cold deionized water to remove any unreacted salts.
-
Drying: Allow the product to air-dry or dry it in a desiccator. Record the final yield and color.
Comparative Performance and Data
| Property / Parameter | This compound | 4-Aminoacetanilide | Justification / Rationale |
| Precursor Structure | Amino and Acetamido groups are meta | Amino and Acetamido groups are para | Positional Isomers |
| Predicted Color (Coupled with β-Naphthol) | Yellow to Yellow-Orange | Orange to Orange-Red | The para isomer allows for a more extended, linear π-conjugated system, which absorbs at longer wavelengths (bathochromic shift), resulting in a deeper red color. The meta isomer's disrupted conjugation leads to absorption at shorter wavelengths (hypsochromic shift).[1] |
| Known Commercial Dyes | Used to prepare reactive yellow K-RN and other dispersed dyes. | A key intermediate for C.I. Disperse Yellow 3 (when coupled with p-cresol) and other dyes like Direct Acid-Resistant Vermilion 4BS.[4][5] | Demonstrates the typical color range achieved from each precursor in industrial applications. |
| Tinctorial Strength (Predicted) | Moderate | High | The more planar and linear structure of the dye from the para isomer generally leads to a higher molar extinction coefficient, resulting in greater color intensity or tinctorial strength. |
| Light & Wash Fastness (General) | Fair to Good | Good to Very Good | Fastness properties are highly dependent on the final dye structure, substrate, and any post-treatments. However, dyes with more linear and planar structures, like those from the para isomer, often exhibit better substantivity and packing on fibers, which can contribute to improved fastness.[6][7] |
Conclusion and Recommendations for Researchers
The choice between this compound and 4-aminoacetanilide is a clear example of how subtle changes in molecular architecture can be leveraged to achieve specific outcomes in dye synthesis.
-
Choose 4-Aminoacetanilide when the goal is to produce dyes in the yellow-orange to red-brown spectrum . Its para substitution pattern facilitates the creation of dyes with extended π-conjugation, leading to deeper shades, high tinctorial strength, and often superior fastness properties. It is a workhorse intermediate for a reason, forming the basis for numerous commercial dyes, including the well-known Disperse Yellow 3.[1][4]
-
Choose this compound for synthesizing dyes in the yellow to yellow-orange range . The meta linkage provides a distinct chromophoric system that is essential for achieving specific hues that cannot be obtained with the para isomer. It is a valuable tool for fine-tuning color and exploring novel dye structures where a less-extended conjugated system is desired.
For drug development professionals, understanding this structure-property relationship is also crucial, as azo compounds are not only dyes but also important scaffolds in medicinal chemistry. The isomeric starting material can significantly impact the final molecule's conformation and interaction with biological targets. This guide provides the fundamental principles and validated protocols to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chromadyes.com [chromadyes.com]
- 3. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disperse Yellow G-Tianjin Zhaobo Chemical Co.,Ltd. [zhaobochem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. ijert.org [ijert.org]
A Comparative Guide to the Reduction of 3-Nitroacetanilide: Methodologies, Efficacy, and Practical Insights
For Researchers, Scientists, and Drug Development Professionals
The transformation of a nitro group to an amine is a fundamental process in organic synthesis, particularly in the pharmaceutical industry where aromatic amines are crucial building blocks. The reduction of 3-nitroacetanilide to 3-aminoacetanilide serves as a key step in the synthesis of various active pharmaceutical ingredients (APIs).[1] This guide provides a comparative analysis of common reducing agents for this specific transformation, offering experimental insights and data to aid in method selection and optimization.
The choice of a reducing agent is critical and depends on several factors including cost, scalability, safety, and compatibility with other functional groups.[2][3] Most reduction processes for nitro groups are highly exothermic, necessitating careful consideration of safety protocols and scalability to ensure safe operation.[2]
Mechanistic Overview: The Journey from Nitro to Amine
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reducing agent and reaction conditions, a generally accepted pathway involves the initial formation of a nitroso intermediate, followed by a hydroxylamine, which is then further reduced to the final amine.
This multi-step process underscores the importance of selecting a reducing agent and conditions that can drive the reaction to completion, minimizing the accumulation of potentially hazardous or side-reaction-prone intermediates.
Comparative Analysis of Common Reducing Agents
A variety of methods are available for the reduction of 3-nitroacetanilide. The most prevalent can be categorized into three main classes: catalytic hydrogenation, metal/acid reductions, and reductions using sulfur-based reagents. Each method presents a unique set of advantages and disadvantages in terms of efficiency, cost, and environmental impact.
Catalytic Hydrogenation
Catalytic hydrogenation is widely regarded as a "green" and highly efficient method for nitro group reduction due to its high atom economy, with water being the primary byproduct.[2][4] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas or a hydrogen donor.[2][5]
Key advantages of catalytic hydrogenation include high yields and selectivity, often under mild conditions.[6][7] For instance, the use of a modified skeletal Ni catalyst for the hydrogenation of a similar substrate, 3-nitro-4-methoxyacetanilide, resulted in 100% conversion and over 99% selectivity.[6][7] Bimetallic nanoparticles, such as Cu-Ni, have also shown high catalytic activity for the hydrogenation of nitroarenes.[8][9] However, the use of hydrogen gas presents safety challenges, particularly on a large scale, and the cost of precious metal catalysts can be a significant factor.[2]
Metal/Acid Reductions
Historically, the reduction of nitroarenes using metals in acidic media has been a workhorse in organic synthesis.[2] Common systems include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid.[10][11][12]
-
Tin (Sn) and Hydrochloric Acid (HCl): This classic method is effective for the reduction of a variety of nitro compounds.[11][12] The reaction proceeds by the transfer of electrons from the metal to the nitro group, with the acid serving to protonate the intermediates. While reliable, this method generates significant amounts of tin-containing waste, which can be problematic for disposal and product purification.[2]
-
Iron (Fe) and Acetic Acid/HCl: Iron is a more environmentally benign and cost-effective alternative to tin.[2][10] The reduction with iron in acidic media is a robust method that is widely used in industrial applications. A typical procedure involves heating the nitro compound with iron powder in a mixture of ethanol and acetic acid.[10]
Sulfur-Based Reducing Agents
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and versatile reducing agent for nitro compounds.[13][14] It offers a metal-free alternative to the aforementioned methods and is known for its mild reaction conditions and high chemoselectivity.[13] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[13]
While effective, the use of sodium dithionite can present challenges related to its instability and the potential for odorous and toxic sulfur-containing byproducts, especially upon acidification.[15] Phase-transfer catalysts can be employed to improve the efficiency of sodium dithionite reductions in biphasic systems.[16]
Data Presentation: A Head-to-Head Comparison
| Reducing Agent/System | Typical Conditions | Yield (%) | Purity | Advantages | Disadvantages |
| Catalytic Hydrogenation | |||||
| Pd/C, H₂ | Ethanol, RT, 1-3 atm | >95 | High | High atom economy, clean reaction | Flammable H₂ gas, catalyst cost |
| Raney Ni, H₂ | Methanol, 60°C, 0.15 MPa[6] | ~100[6] | High[6] | Cost-effective catalyst, high activity[6] | Pyrophoric catalyst, H₂ gas handling |
| Metal/Acid Reduction | |||||
| Sn, HCl | Reflux | 80-90 | Good | Reliable, well-established | Metal waste, harsh acidic conditions |
| Fe, Acetic Acid | 100°C[10] | 85-95 | Good | Inexpensive, environmentally benign metal[2] | Large excess of iron needed, product isolation can be challenging |
| Sulfur-Based Reduction | |||||
| Na₂S₂O₄ | Aqueous/Organic solvent | 80-90 | Good | Metal-free, mild conditions[13] | Unstable reagent, sulfur byproducts[15] |
Experimental Protocols
Protocol 1: Reduction of 3-Nitroacetanilide using Iron and Acetic Acid
This protocol is adapted from a general procedure for the reduction of nitroarenes using iron.[10]
Materials:
-
3-Nitroacetanilide
-
Iron powder
-
Ethanol
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroacetanilide (1.0 eq), ethanol, and glacial acetic acid.
-
Add iron powder (4.0 eq) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Adjust the pH to 8 by the addition of 1 M aqueous NaOH.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 3-aminoacetanilide can be further purified by recrystallization.
Protocol 2: Reduction of 3-Nitroacetanilide using Sodium Dithionite
This protocol is based on a general procedure for the reduction of aromatic nitro compounds with sodium dithionite.[13]
Materials:
-
3-Nitroacetanilide
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-nitroacetanilide (1.0 eq) in a suitable solvent system such as ethanol/water.
-
In a separate flask, prepare a solution of sodium dithionite (2.0-3.0 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. Note that the reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
After the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude 3-aminoacetanilide.
-
Purify the product by recrystallization if necessary.
Visualization of the Experimental Workflow
Caption: A generalized workflow for the reduction of 3-nitroacetanilide.
Conclusion
The reduction of 3-nitroacetanilide to 3-aminoacetanilide is a critical transformation that can be achieved through various methodologies. Catalytic hydrogenation offers a green and efficient route but requires specialized equipment for handling hydrogen gas. Metal/acid reductions, particularly with iron, provide a cost-effective and robust alternative, though they can generate significant waste. Sodium dithionite presents a mild, metal-free option but requires careful handling due to its instability. The optimal choice of reducing agent will depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and environmental impact.
References
- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. (Open Access) Selective Catalytic Hydrogenation of 3-Nitro-4-methoxyacetanilide (2006) | Guo Fang | 1 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Biological activity of derivatives of "N-(3-Aminophenyl)acetamide hydrochloride"
An In-Depth Comparative Guide to the Biological Activity of N-(3-Aminophenyl)acetamide Derivatives
Authored by a Senior Application Scientist
The N-(3-aminophenyl)acetamide scaffold, also known as 3-aminoacetanilide, is a cornerstone in synthetic chemistry, serving as a versatile intermediate in the production of pharmaceuticals and dyes.[1][2][3] Its unique structure, featuring both an amide and an amine functional group, allows for extensive chemical modification, making it an attractive starting point for developing novel therapeutic agents.[1] This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of N-(3-aminophenyl)acetamide, grounded in experimental data to inform researchers and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering objective comparisons with alternative compounds and detailing the methodologies used for their evaluation.
Anticancer Activity: A Prominent Therapeutic Avenue
The development of novel anticancer agents is a primary focus in medicinal chemistry, and derivatives of N-(3-aminophenyl)acetamide have emerged as a particularly promising class of compounds. Research has demonstrated significant potency against various cancer cell lines, including those resistant to standard therapies.
Comparative Analysis of Anticancer Potency
A notable class of derivatives, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, has shown exceptional efficacy.[4][5] Within this family, compound 6b was identified as a lead candidate with high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, proving effective against both sensitive and resistant strains.[4][5] Another approach has focused on creating quinazoline derivatives that function as selective Aurora Kinase B (AURKB) inhibitors, a promising target in cancer therapy due to its role in cell cycle regulation.[6]
| Derivative | Target Cancer Model | Key Efficacy Metric (IC50) | Mechanism of Action | Reference |
| Compound 6b (Thiazole Derivative) | Melanoma (A375), Pancreatic Cancer, CML | Sub-micromolar to low micromolar range (Specific values vary by cell line) | Induction of Apoptosis and Autophagy | [4][5] |
| Compound 4b (Quinazoline Derivative) | Human cancer-derived cells | Potent cellular activity (specific IC50 not stated) | Aurora Kinase B (AURKB) Inhibition | [6] |
| Standard Drug (e.g., Doxorubicin) | Various | Varies widely | DNA intercalation, Topoisomerase II inhibition | N/A |
Mechanism of Action: Dual Induction of Cell Death
The lead compound 6b exerts its anticancer effects through a compelling dual mechanism, inducing both apoptosis (programmed cell death) and autophagy simultaneously.[5] This multi-pronged attack can be particularly effective in overcoming cancer's resistance mechanisms.
Below is a simplified diagram illustrating this dual-pathway induction.
Caption: Dual mechanism of action for an anticancer derivative.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Causality Behind Experimental Choices: This colorimetric assay is selected for its reliability and high-throughput capability. It measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, providing a robust measure of cell survival.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivative and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of N-(3-aminophenyl)acetamide have also been explored for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
Comparative Analysis of Antimicrobial Spectrum
The antimicrobial efficacy of these derivatives is highly dependent on the specific chemical modifications made to the parent scaffold. For instance, introducing a 4-arylthiazole moiety has yielded compounds with significant activity against plant pathogenic bacteria like Xanthomonas oryzae.[7] Other amide derivatives have shown broad-spectrum activity against common human pathogens.[8]
| Derivative Type | Target Microbe(s) | Efficacy Metric (Zone of Inhibition / MIC) | Reference Drug | Reference |
| N-phenylacetamide-thiazole | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 156.7 µM | Bismerthiazol | [7] |
| Amide Derivatives (2a-2e) | S. aureus, E. coli, P. aeruginosa | Significant zone of inhibition (mm) | Standard Antibiotics | [8] |
| 4-aminoantipyrine Derivatives | B. subtilis, S. aureus, E. coli, C. albicans | High activity (qualitative) | N/A | [9] |
Experimental Workflow: Antimicrobial Screening
The diagram below outlines a typical workflow for synthesizing and screening novel derivatives for antimicrobial activity.
Caption: General workflow for antimicrobial drug discovery.
Experimental Protocol: Agar Well Diffusion Method
This method provides a preliminary assessment of a compound's ability to inhibit microbial growth.
Self-Validating System: The protocol's integrity relies on the inclusion of controls. A positive control (a known antibiotic like Streptomycin) confirms the susceptibility of the microbial strain, while a negative control (the solvent used to dissolve the compound, e.g., DMSO) ensures that the solvent itself has no inhibitory effect.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.
-
Bacterial Inoculation: Prepare a standardized inoculum of the target bacterium (e.g., E. coli) equivalent to a 0.5 McFarland standard. Evenly spread the inoculum over the surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to create uniform wells (6-8 mm in diameter) in the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test derivative solution (at a known concentration) into a designated well. Add positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Measurement: Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters. A larger diameter indicates greater inhibitory activity.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in many diseases. Certain acetamide derivatives have been investigated for their potential to mitigate these processes.
Comparative Analysis of Anti-inflammatory Effects
The primary mechanism explored is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[10] NO is a key inflammatory mediator, and its reduction is a marker of anti-inflammatory activity.
| Derivative | Assay | Key Result | Reference |
| Compounds 40006 & 40007 | NO Production in J774.A1 Macrophages | Significant reduction in LPS-induced NO production | [10] |
| Antioxidant Acetamides | ABTS Radical Scavenging | Effective scavenging activity | [10][11] |
| Standard Drug (e.g., Indomethacin) | COX Inhibition / NO Production | Potent inhibition | [12] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite (a stable breakdown product of NO) in cell culture supernatants using the Griess reagent.
Causality Behind Experimental Choices: Macrophage cell lines like J774.A1 are used because they are key players in the inflammatory response and reliably produce NO when stimulated with LPS, mimicking an inflammatory state in vitro. The Griess assay is a simple, sensitive, and well-established colorimetric method for nitrite detection.
Step-by-Step Methodology:
-
Cell Culture: Culture J774.A1 macrophages in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of supernatant.
-
Measurement: Incubate in the dark for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
The N-(3-aminophenyl)acetamide scaffold is a remarkably fertile ground for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of potent biological activities, most notably in the realm of oncology, where compounds like the thiazole derivative 6b show significant promise against resistant cancers by inducing both apoptosis and autophagy.[4][5] Furthermore, targeted modifications have yielded effective antimicrobial and anti-inflammatory agents.[7][10] The comparative data and detailed protocols presented in this guide serve as a valuable resource for researchers, underscoring the potential of this chemical family and providing a solid foundation for future drug discovery and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anti-inflammatory and analgesic activity of N-3-pyridoyltryptamine (tryptamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in Crude "N-(3-Aminophenyl)acetamide hydrochloride"
This guide provides a comprehensive, technically grounded comparison of analytical methodologies for the characterization of impurities in crude N-(3-Aminophenyl)acetamide hydrochloride. As a critical starting material and intermediate in the pharmaceutical and dye industries, ensuring its purity is paramount to the safety and efficacy of the final product.[1][2] This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounded in regulatory expectations and first-principle chemical understanding, to empower researchers and drug development professionals in their analytical strategies.
The Imperative of Impurity Profiling: A Regulatory and Scientific Overview
Any component of a new drug substance that is not the chemical entity defined as the drug substance is considered an impurity.[3] The presence of these undesired chemicals, even in trace amounts, can impact the quality, safety, and efficacy of the final pharmaceutical product.[3][4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control and qualification of impurities. The ICH Q3A(R2) guideline, specifically, provides a framework for reporting, identifying, and qualifying impurities in new drug substances, making a thorough characterization not just a scientific necessity but a regulatory mandate.[5][6][7]
This compound is commonly synthesized via the acetylation of m-phenylenediamine.[1] This synthetic route immediately informs our initial impurity profile investigation.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Potential Species | Origin | Primary Analytical Challenge |
| Starting Materials | m-Phenylenediamine | Incomplete reaction | High polarity; potential for volatility. |
| By-products | N,N'-(1,3-Phenylene)diacetamide | Di-acetylation of starting material | Similar chromophore to API; requires high-resolution separation. |
| Isomers | N-(2-Aminophenyl)acetamide, N-(4-Aminophenyl)acetamide | Impurities in starting material or side reactions | Often have identical mass and similar chromatographic behavior. |
| Degradation Products | Hydrolysis products (e.g., m-phenylenediamine), Oxidation products | Instability during synthesis, purification, or storage | Can be present at very low levels; structures are often unknown. |
| Reagents/Solvents | Acetic acid, Residual solvents | Carry-over from synthesis and purification | Volatile or non-chromophoric.[6] |
An Orthogonal Approach: The Cornerstone of a Validating System
No single analytical technique can adequately separate, quantify, and identify all potential impurities. A robust characterization strategy relies on an orthogonal approach, where different techniques with different separation and detection principles are employed to build a complete and verifiable impurity profile. This multi-faceted strategy is the foundation of a self-validating protocol.
Caption: High-level orthogonal workflow for impurity characterization.
Comparative Guide to Core Analytical Technologies
The choice of analytical instrumentation is a critical decision driven by the specific questions being asked—quantification, identification, or definitive structural proof.
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)
For the separation and quantification of non-volatile organic impurities, reversed-phase liquid chromatography is the workhorse. The evolution from HPLC to UPLC represents a significant leap in performance, driven primarily by a reduction in column particle size (<2 µm).[8][9]
Causality: The smaller particles in UPLC columns provide a much higher number of theoretical plates, leading to dramatically increased separation efficiency. However, this comes at the cost of significantly higher backpressure, necessitating specialized pumps and instrumentation capable of operating at up to 15,000 psi, compared to the ~6,000 psi limit of traditional HPLC systems.[10][11]
Table 2: Performance Comparison of HPLC and UPLC for Impurity Profiling
| Parameter | Conventional HPLC (3-5 µm particles) | UPLC (<2 µm particles) | Advantage of UPLC & Rationale |
| Analysis Time | 20–45 minutes | 2–5 minutes | Higher Throughput: Faster separation without sacrificing resolution.[9][10] |
| Resolution | Good, baseline separation of major impurities | Excellent, superior separation of closely eluting peaks | Improved Accuracy: Better resolves complex mixtures, crucial for forced degradation samples.[8][10] |
| Sensitivity | Moderate | 3-5x higher | Lower Detection Limits: Narrower peaks lead to greater peak height and lower LOD/LOQ.[8][10] |
| Solvent Consumption | High | 50-70% lower | Cost & Environmental: Reduced solvent purchase and disposal costs.[9][10] |
| System Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1,000+ bar) | N/A (System Requirement): A fundamental operational difference, not an advantage in itself.[9][10] |
Senior Scientist's Insight: For routine quality control (QC) of known impurities with established separation, a validated HPLC method is robust and reliable. However, for method development and the investigation of unknown degradation products, the superior resolving power and speed of UPLC are indispensable. It allows for the rapid screening of stress conditions and provides the peak capacity needed to resolve unexpected degradants from the main API peak.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the ideal technique for analyzing volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.[4] For a compound like N-(3-Aminophenyl)acetamide, GC-MS is particularly useful for detecting residual m-phenylenediamine or potential solvent-derived impurities like acetamide, which can be a potential genotoxic impurity.[13][14]
Causality: GC separates compounds based on their boiling point and interaction with a stationary phase. Coupling it with a Mass Spectrometer (MS) allows for confident identification of the separated volatile components by comparing their mass spectra to established libraries like NIST.[15] For polar amines, derivatization may be employed to increase volatility and improve peak shape.[16][17]
Mass Spectrometry (MS) for Structural Identification
Mass spectrometry is the premier technique for identifying unknown impurities detected during chromatographic analysis.[18][19] When coupled with LC or GC, it acts as a powerful detector providing molecular weight information for each separated peak.
-
Single Quadrupole MS: Provides nominal mass information, useful for confirming the identity of known impurities.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap): This is the gold standard for unknown identification. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula) of an impurity.[20] This is a critical first step in elucidating the structure of a complete unknown. Tandem MS (MS/MS) experiments further fragment the impurity, providing structural clues that help piece the molecule together.[19][20]
Caption: Workflow for identifying an unknown impurity using LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS can provide a molecular formula and structural fragments, it cannot always definitively distinguish between isomers. NMR spectroscopy is the ultimate tool for unambiguous structure elucidation of organic molecules.[21][22][23] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the precise determination of connectivity and stereochemistry.[24] For distinguishing between N-(2-aminophenyl)acetamide, N-(3-aminophenyl)acetamide, and N-(4-aminophenyl)acetamide, NMR is essential, as their mass spectra can be nearly identical.
Key Experimental Protocols
The following protocols are designed as self-validating systems, incorporating principles from ICH guidelines to ensure data integrity.
Protocol: Forced Degradation Study
Objective: To intentionally degrade the this compound sample to generate potential degradation products and demonstrate the specificity of the analytical method.[25][26] The goal is to achieve 5-20% degradation of the active ingredient.[27]
-
Preparation: Prepare five solutions of the crude material at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To one solution, add 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To a second solution, add 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[26]
-
Thermal Degradation: Keep a fourth solution at 60°C for 48 hours. For solid-state thermal stress, place the crude powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the fifth solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[25]
-
Analysis: At the end of the stress period, neutralize the acid and base samples if necessary. Dilute all samples to a suitable concentration and analyze by a high-resolution UPLC-UV/MS method alongside an unstressed control sample.
Protocol: UPLC-UV Method for Impurity Quantification
Objective: To separate and quantify known and unknown impurities.
-
System: UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 60% B
-
10-12 min: 60% to 95% B
-
12-13 min: Hold at 95% B
-
13-13.5 min: 95% to 5% B
-
13.5-15 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: PDA, 240 nm.
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of N-(3-Aminophenyl)acetamide should be ≤ 2.0%.
-
Quantification: Impurity levels are typically determined by area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined.
Navigating the ICH Q3A(R2) Decision Tree
The ICH Q3A(R2) guideline provides specific thresholds that trigger the need for further investigation of an impurity. These thresholds are based on the maximum daily dose of the final drug product.[3][28]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Caption: Simplified ICH Q3A decision tree for impurity action.[3]
For a drug with a maximum daily dose of ≤ 2g/day, the identification threshold is typically 0.10% or 1.0 mg total daily intake, whichever is lower.[7] Therefore, any impurity found in the crude material above this level would necessitate structural elucidation using the techniques described.
Conclusion
The characterization of impurities in crude this compound is a multi-step, multi-disciplinary process that forms the bedrock of drug safety and quality. It begins with a scientific appraisal of the synthetic process to predict likely impurities and is executed through a carefully selected orthogonal set of analytical technologies. While HPLC and UPLC provide the quantitative foundation, it is the synergistic use of high-resolution mass spectrometry for identification and NMR spectroscopy for definitive structural proof that creates a robust, reliable, and regulatory-compliant impurity profile. This guide provides the strategic framework and technical rationale to empower scientists to navigate this critical aspect of pharmaceutical development with confidence and scientific integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. jpionline.org [jpionline.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. niito.kz [niito.kz]
- 11. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. | Semantic Scholar [semanticscholar.org]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. series.publisso.de [series.publisso.de]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. veeprho.com [veeprho.com]
- 22. researchgate.net [researchgate.net]
- 23. azolifesciences.com [azolifesciences.com]
- 24. jchps.com [jchps.com]
- 25. scispace.com [scispace.com]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. biopharminternational.com [biopharminternational.com]
- 28. youtube.com [youtube.com]
A Comparative Review of Synthesis Routes for Aminoacetanilides: From Classical Reductions to Modern Catalysis
Aminoacetanilides are a critical class of intermediates in the pharmaceutical, dye, and pigment industries. Their versatile structure, featuring both an amino and an acetamido group on an aromatic ring, allows for a wide range of subsequent chemical transformations, making them valuable building blocks in organic synthesis.[1][2] The efficient and selective synthesis of ortho-, meta-, and para-aminoacetanilides is therefore a subject of considerable interest to researchers and chemical process developers. This guide provides a comparative analysis of the most common and effective synthesis routes for aminoacetanilides, offering insights into the underlying mechanisms, experimental protocols, and performance of each method to aid in the selection of the most appropriate route for a given application.
The Workhorse: Reduction of Nitroacetanilides
The most traditional and widely employed method for the synthesis of aminoacetanilides is the reduction of the corresponding nitroacetanilides. This approach is popular due to the ready availability of nitroacetanilides through the nitration of acetanilide. The choice of reducing agent is crucial and significantly impacts the reaction's efficiency, selectivity, and environmental footprint.
Metal-Mediated Reductions in Acidic Media
The use of metals such as iron, tin, or zinc in the presence of an acid is a classic and robust method for nitro group reduction.[3]
Mechanism: The reaction proceeds through a series of single electron transfers from the metal surface to the nitro group. The resulting nitroso and hydroxylamine intermediates are sequentially reduced to the final amine. The acidic medium serves to protonate the intermediates and dissolve the metal salts formed.[4][5]
Experimental Protocol: Synthesis of p-Aminoacetanilide using Iron and Acetic Acid [6]
-
To a flask equipped with a reflux condenser and stirrer, add 125 g of iron filings, 500 mL of water, and 8 mL of 40% acetic acid.
-
Heat the mixture to boiling.
-
Gradually add 180 g of moist p-nitroacetanilide in small portions to maintain a controlled reaction.
-
After the addition is complete, continue boiling for an additional 10 minutes, or until a spot test on filter paper shows the disappearance of the yellow color of the starting material.
-
Cool the reaction mixture to 70 °C and carefully add sodium carbonate until the solution is alkaline to precipitate iron salts.
-
Filter the hot solution to remove the iron sludge.
-
Evaporate the filtrate to a volume of approximately 400 mL and allow it to cool.
-
The p-aminoacetanilide will crystallize as long needles. Collect the product by filtration. A second crop of crystals can be obtained by further concentrating the mother liquor.
-
Yield: 55% theoretical yield.[6]
Causality Behind Experimental Choices:
-
Moist p-nitroacetanilide: Using the moist starting material can help to control the initial rate of the often exothermic reaction.
-
Gradual Addition: This is critical to prevent the reaction from becoming too vigorous and to ensure efficient mixing and heat dissipation.
-
Boiling: The elevated temperature increases the reaction rate between the iron and the nitroacetanilide.
-
Acetic Acid: Provides the necessary acidic environment for the reduction to proceed.
-
Sodium Carbonate: Neutralizes the excess acid and precipitates the iron as iron(II) and iron(III) hydroxides, which are easily removed by filtration.
Diagram of the Metal-Mediated Reduction Workflow:
Caption: Workflow for the synthesis of p-aminoacetanilide via Fe/acetic acid reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner and often more efficient alternative to metal/acid reductions, typically providing higher yields and simpler product isolation.
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, and the nitro group is sequentially reduced to the amine.
Experimental Protocol: Synthesis of o-Aminoacetanilide via Catalytic Hydrogenation [7]
-
In a hydrogenation vessel, dissolve o-nitroacetanilide in a suitable solvent such as ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.
-
Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the o-aminoacetanilide product.
Causality Behind Experimental Choices:
-
Pd/C Catalyst: Provides a high surface area for the reaction and is highly effective for the reduction of nitro groups.
-
Hydrogen Pressure: A higher pressure of hydrogen increases the rate of reaction.
-
Vigorous Stirring: Ensures good contact between the substrate, catalyst, and hydrogen gas for an efficient reaction.
-
Celite Filtration: The fine particles of Pd/C can be difficult to filter and may be pyrophoric when dry. A celite pad aids in its complete and safe removal.
Diagram of the Catalytic Hydrogenation Workflow:
Caption: General workflow for aminoacetanilide synthesis via catalytic hydrogenation.
Modern Approaches: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, offering a modern alternative to classical methods.[8][9] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[8]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[9]
Experimental Protocol: Conceptual Synthesis of an Aminoacetanilide via Buchwald-Hartwig Amination [10][11]
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the haloacetanilide (e.g., bromo- or chloroacetanilide), a suitable palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., X-Phos, 4-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).
-
Add a suitable solvent, such as toluene or dioxane.
-
Add the amine source (e.g., ammonia or an ammonia equivalent).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure aminoacetanilide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Phosphine Ligand: The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands like X-Phos are often highly effective.[10][11]
-
Strong Base: The base is required to deprotonate the amine, facilitating its coordination to the palladium center.
-
Anhydrous Solvent: Water can interfere with the reaction, so anhydrous solvents are typically used.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: General workflow for aminoacetanilide synthesis via Buchwald-Hartwig amination.
Alternative Route: Selective Acylation of Phenylenediamines
For the synthesis of m-aminoacetanilide, a viable alternative to the reduction of m-nitroacetanilide is the selective acylation of m-phenylenediamine.
Mechanism: This reaction relies on the differential reactivity of the two amino groups in m-phenylenediamine. By carefully controlling the reaction conditions and the amount of the acylating agent, one amino group can be selectively acylated while the other remains free.
Experimental Protocol: Synthesis of m-Aminoacetanilide from m-Phenylenediamine [12]
-
In a reaction vessel, dissolve m-phenylenediamine in a suitable solvent.
-
Add one equivalent of an acylating agent, such as acetic anhydride or acetyl chloride, dropwise at a controlled temperature (often cooled in an ice bath).
-
Stir the reaction mixture for a specified period until the mono-acylated product is formed as the major product, as monitored by TLC.
-
Quench the reaction, for example, by adding water or a mild base.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the crude product by recrystallization or column chromatography to isolate the m-aminoacetanilide.
Causality Behind Experimental Choices:
-
Controlled Stoichiometry: Using only one equivalent of the acylating agent is crucial to favor mono-acylation and minimize the formation of the di-acylated byproduct.
-
Low Temperature: The reaction is often carried out at low temperatures to control the reactivity and improve selectivity.
-
Careful Monitoring: Close monitoring of the reaction progress is necessary to stop the reaction at the optimal point to maximize the yield of the desired product.
Diagram of the Selective Acylation Workflow:
Caption: Workflow for the synthesis of m-aminoacetanilide via selective acylation.
Comparative Performance of Synthesis Routes
| Performance Metric | Metal-Mediated Reduction (e.g., Fe/Acid) | Catalytic Hydrogenation (e.g., Pd/C) | Buchwald-Hartwig Amination | Selective Acylation of Diamine |
| Typical Yield | Moderate to Good (55-85%)[6] | High to Excellent (often >90%)[7] | Good to Excellent (can be >90%)[10][11] | Moderate to Good (highly condition dependent) |
| Reaction Conditions | Harsh (acidic, high temp.) | Mild (room temp., low pressure) | Mild to moderate heating | Mild (low temperature) |
| Substrate Scope | Broad for nitroarenes | Broad, but sensitive to other reducible groups | Very broad for aryl halides and amines[8] | Limited to diamines |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate (catalyst cost) | Lower (expensive catalysts and ligands) | Moderate |
| Safety Considerations | Exothermic, handling of acids | Handling of flammable H₂ gas, pyrophoric catalyst | Air-sensitive reagents, handling of strong bases | Handling of corrosive acylating agents |
| Environmental Impact | High (metal waste) | Low (catalyst can be recycled) | Moderate (metal catalyst, organic solvents) | Moderate (organic solvents) |
| Key Advantages | Low cost, robust, reliable | High yields, clean reaction, simple workup | High functional group tolerance, broad scope | Direct route for specific isomers |
| Key Disadvantages | Stoichiometric metal waste, harsh conditions | Catalyst cost, potential for catalyst poisoning | High cost of catalyst and ligands | Selectivity can be challenging, potential for diacylation |
Conclusion and Future Perspectives
The synthesis of aminoacetanilides can be achieved through a variety of routes, each with its own set of advantages and disadvantages. The classical reduction of nitroacetanilides, particularly using iron in acidic media, remains a cost-effective and reliable method for large-scale production, despite its environmental drawbacks. Catalytic hydrogenation offers a cleaner and more efficient alternative with higher yields, making it an attractive option when the cost of the catalyst is not a prohibitive factor.
For laboratory-scale synthesis and the preparation of complex molecules with sensitive functional groups, the Buchwald-Hartwig amination provides unparalleled scope and versatility, albeit at a higher cost. The selective acylation of phenylenediamines presents a specialized route, particularly for the synthesis of the meta-isomer, where controlling the reaction conditions is key to achieving good selectivity.
The choice of the optimal synthesis route will ultimately depend on a careful consideration of factors such as the desired scale of production, cost constraints, the specific isomer required, and the presence of other functional groups in the molecule. Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems for both nitro group reduction and C-N bond formation, further expanding the synthetic chemist's toolbox for the preparation of these valuable intermediates.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101328133A - A kind of synthetic method of m-aminoacetanilide - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of N-(3-Aminophenyl)acetamide-Based Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The aniline scaffold is a foundational structure in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] This guide focuses on a specific subset: compounds derived from the N-(3-Aminophenyl)acetamide core. While N-(3-Aminophenyl)acetamide itself is primarily an intermediate in the synthesis of dyes and pharmaceuticals, its derivatives have emerged as a promising class of molecules with significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] This document provides a comparative analysis of their efficacy, delves into their mechanisms of action, and presents standardized protocols for their evaluation.
The Emergence of a Versatile Anticancer Scaffold
The N-(3-Aminophenyl)acetamide structure provides a versatile backbone for chemical modification. By strategically adding different functional groups, researchers have developed derivatives with enhanced potency and, in some cases, selectivity for cancer cells. A notable example is the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which has demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia.[4][5] The core concept is that the aminophenyl acetamide moiety can be functionalized to interact with specific biological targets within cancer cells, leading to cell death.
Mechanism of Action: Inducing Apoptosis and Autophagy
The anticancer activity of N-(3-Aminophenyl)acetamide derivatives is often attributed to their ability to induce programmed cell death, primarily through apoptosis and, in some cases, autophagy.
One of the lead compounds, designated as 6b in a key study, was found to induce cell death by the concomitant induction of both apoptosis and autophagy.[5] This dual-action mechanism is particularly advantageous as it can overcome resistance mechanisms that cancer cells might develop against agents that trigger only a single death pathway.
The proposed apoptotic mechanism involves the following key steps:
-
Induction of Reactive Oxygen Species (ROS): Some aniline-derived compounds have been shown to increase the production of ROS within cancer cells.[6]
-
Mitochondrial Dysfunction: The increase in ROS can lead to a disruption of the mitochondrial membrane potential.[6]
-
Caspase Activation: This dysfunction triggers the activation of a cascade of enzymes known as caspases, particularly caspase-9 and caspase-3, which are the executioners of apoptosis.[6]
Below is a diagram illustrating the proposed apoptotic pathway initiated by these compounds.
Caption: Proposed apoptotic pathway induced by N-(3-Aminophenyl)acetamide derivatives.
Comparative Efficacy in Cancer Cell Lines
The efficacy of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of various phenylacetamide and aminophenyl acetamide derivatives from different studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | A375 (Melanoma) | Not explicitly stated, but potent | [5] |
| Compound 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | MCF-7 (Breast) | 1.88 ± 0.11 | [7] |
| Compound 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | B16-F10 (Melanoma) | 2.12 ± 0.15 | [7] |
| Compound 3d | Phenylacetamide | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [8] |
| Compound 3d | Phenylacetamide | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [8] |
| Compound 3c | Phenylacetamide | MCF-7 (Breast) | 0.7 ± 0.08 | [8] |
| Compound 3d | Phenylacetamide | MCF-7 (Breast) | 0.7 ± 0.4 | [8] |
| Compound 2b | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | [9] |
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 80 | [9] |
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | 100 | [9] |
| Imatinib (Ref.) | Reference Drug | PC3 (Prostate) | 40 | [9] |
| Doxorubicin (Ref.) | Reference Drug | MDA-MB-468 (Breast) | 0.38 ± 0.07 | [8] |
Analysis: The data indicates that modifications to the core phenylacetamide and aminophenyl acetamide structures can lead to highly potent compounds. For instance, the phenylacetamide derivative 3d shows impressive sub-micromolar activity against breast and pheochromocytoma cell lines.[8] The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative 5a also demonstrates low micromolar efficacy.[7] It is important to note that the potency can vary significantly depending on the specific chemical modifications and the cancer cell line being tested.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of these compounds and their biological activity is a critical aspect of drug development.[10] Studies on various aniline and acetamide derivatives have revealed some key insights:
-
Substitution Patterns: The position and nature of substituents on the phenyl ring can dramatically influence cytotoxicity. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy moiety.[9]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole, can enhance anticancer activity.[4][11] The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold is a prime example of this strategy.[4]
Detailed Experimental Methodologies
To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following are step-by-step methodologies for key experiments used to evaluate the efficacy of these compounds.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.
-
Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest. Some aniline-derived compounds have been shown to arrest cells in the G1 stage.[6]
Conclusion and Future Directions
Derivatives of N-(3-Aminophenyl)acetamide represent a promising and adaptable scaffold for the development of novel anticancer agents. The ability to induce both apoptosis and autophagy is a particularly attractive feature. Future research should focus on:
-
Optimizing the Scaffold: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the most promising compounds in animal models to assess their efficacy and safety in a whole-organism context.
-
Target Identification: Elucidating the specific molecular targets of these compounds to better understand their mechanism of action.
By continuing to explore the structure-activity relationships and mechanisms of this chemical class, the scientific community can pave the way for new and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-(3-Aminophenyl)acetamide hydrochloride
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of N-(3-Aminophenyl)acetamide hydrochloride (CAS No. 621-35-2). As a compound frequently used in pharmaceutical development and as a dye intermediate, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and regulatory requirements from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Core Principles: Hazard-Aware Disposal
Before any disposal action is taken, a thorough understanding of the chemical's hazard profile is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation strategy. This compound is not benign; it presents multiple health and environmental risks that dictate its classification as a hazardous substance for disposal purposes.
Hazard Profile
The primary hazards associated with this compound are summarized by its Globally Harmonized System (GHS) classification.[4] These are not mere suggestions but are critical data points for risk assessment.
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[4] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[5] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[4][5] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[5] |
| Aquatic Hazard (Acute) | H402 | (None) | Harmful to aquatic life. |
Chemical Incompatibility
A critical aspect of safe disposal is preventing unintentional and dangerous reactions in the waste container. This compound, as an aromatic amine, is chemically basic.[1][2] It must be segregated from:
-
Strong Acids and Acid Halides: Neutralization reactions are exothermic and can generate heat.[1][2]
-
Strong Oxidizing Agents: These can lead to vigorous, potentially explosive reactions.[5]
-
Isocyanates, Anhydrides, and Halogenated Organics: These are generally incompatible with amines.[1][2]
Failure to segregate incompatible chemicals is a primary cause of laboratory incidents. Waste streams must be managed with the same rigor as active chemical experiments.
The Disposal Workflow: A Step-by-Step Protocol
The overriding principle for chemical disposal is that a comprehensive plan must be in place before the first gram of the substance is used.[6] Disposal is not an afterthought; it is an integral part of the experimental lifecycle. The following protocol outlines the mandatory steps for disposing of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the correct PPE. This is a non-negotiable baseline for safety.
-
Eye Protection: Goggles that provide a complete seal around the eyes are required.[5][7] Standard safety glasses are insufficient.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be advisable.[7]
Step 2: Waste Characterization and Container Selection
All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., weigh boats, pipette tips), must be treated as hazardous waste.
-
Container Choice: Use a dedicated, chemically compatible, and leak-proof container.[8][9] High-density polyethylene (HDPE) containers are a suitable choice. The container must have a secure, screw-top lid to prevent spills and the release of vapors.[8][10] Never use food-grade containers for hazardous waste.[11]
-
Segregation: The waste container for this compound must be used only for this chemical and other compatible amine-containing wastes. Do not mix it with acids, oxidizers, or solvents.[11]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement mandated by the EPA and OSHA.[12][13] An improperly labeled container can cause confusion and lead to dangerous mixing of incompatible wastes. The label must be durable and clearly legible, containing the following information:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" . Avoid using abbreviations or formulas.
-
An indication of the hazards (e.g., "Irritant," "Toxic").[13]
-
The date on which the first particle of waste was added to the container (the accumulation start date).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designated storage locations are essential for maintaining a safe laboratory environment.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[8][11]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[6][14]
-
Storage Limits: Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons.[8][15] Once this limit is reached, the waste must be moved to a central storage area within three days.[11] Prudence dictates that waste should be removed far more frequently.
Step 5: Final Disposal
Disposal of hazardous chemical waste is not a task for laboratory staff.
-
Professional Disposal: The final step is to arrange for the pickup and disposal of the waste by a licensed and approved hazardous waste contractor.[10][16] Your institution's Environmental Health & Safety (EHS) office will manage this process.
-
Regulatory Compliance: This procedure ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA), the primary federal law governing the disposal of solid and hazardous waste.[10][12]
Disposal Workflow Diagram
The following diagram provides a visual summary of the essential decision points and actions in the disposal process for this compound.
Caption: Disposal Workflow for this compound.
Emergency Protocol: Spill Management
In the event of an accidental spill of solid this compound, a swift and systematic response is crucial to mitigate exposure and prevent contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area (e.g., by opening a fume hood sash).
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.
-
Assemble PPE: Before re-entering the area, don the appropriate PPE, including a respirator if the material is a fine powder and there is a risk of inhalation.[5][7]
-
Contain & Clean:
-
Carefully sweep or scoop the solid material into a designated hazardous waste container.[5]
-
AVOID creating dust. If necessary, gently moisten the material with a compatible, non-reactive liquid to minimize airborne particles.[17]
-
Do not use a standard vacuum cleaner, as this can disperse fine particles into the air.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it according to the protocol described in Section 2.
By adhering to this structured, safety-first approach, researchers can ensure that the disposal of this compound is managed responsibly, safeguarding both individual and environmental health while maintaining full regulatory compliance.
References
- 1. echemi.com [echemi.com]
- 2. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 3. CAS 621-35-2: Acetamide, N-(3-aminophenyl)-, hydrochloride… [cymitquimica.com]
- 4. Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1) | C8H11ClN2O | CID 458805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.dk [fishersci.dk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. odu.edu [odu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nationalacademies.org [nationalacademies.org]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. actenviro.com [actenviro.com]
- 15. epa.gov [epa.gov]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Mastering Safety: A Researcher's Guide to Handling N-(3-Aminophenyl)acetamide Hydrochloride
For the diligent researcher, scientist, and drug development professional, mastery over the materials we handle is fundamental to both groundbreaking discovery and personal safety. N-(3-Aminophenyl)acetamide hydrochloride, a key intermediate in the synthesis of dyes and other complex molecules, is a compound that demands such mastery.[1] This guide moves beyond a simple checklist, providing a deep, procedural framework for its safe handling, grounded in scientific causality and field-proven best practices. Here, we establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is deliberate, understood, and secure.
The Critical First Step: A Rigorous Hazard Assessment
Understanding the inherent risks of a chemical is the logical foundation for all safety protocols. This compound is not benign; it is classified with specific hazards that dictate our handling strategy. In its solid, powdered form, it presents a primary risk of becoming airborne, leading to inhalation and contact with eyes and skin.[2][3]
The Globally Harmonized System (GHS) provides a clear, universal language for these hazards. A thorough review of the Safety Data Sheet (SDS) is non-negotiable before any work begins.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[2][4][5] |
| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation.[4][5] |
This data synthesizes information from multiple authoritative sources.[2][4][5]
The causality is clear: the irritant nature of the compound to skin, eyes, and the respiratory tract necessitates the use of physical barriers (Personal Protective Equipment) and engineering controls to prevent contact and inhalation.[2][3][4]
The Personal Protective Equipment (PPE) Protocol
Your PPE is your most immediate line of defense. Its selection is not a matter of routine but a direct response to the assessed risks. The following protocol outlines the minimum required PPE, with the understanding that a site-specific risk assessment may mandate additional measures.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[2][4] Therefore, robust eye protection is mandatory.
-
Protocol: Wear tightly fitting safety goggles with side-shields that conform to European Standard EN 166 (EU) or are NIOSH-approved (US).[2][6] A standard pair of safety glasses is insufficient as they do not protect against dust particles that can circulate in the air and get into the eyes.
Skin and Body Protection
The compound is a known skin irritant.[4][5] Protective garments prevent direct contact and absorption.
-
Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[2][7] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]
-
Lab Coat: A full-sleeved lab coat is required to protect the skin on your arms. Ensure it is fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]
Respiratory Protection
The risk of inhaling the fine, solid particles is highest when weighing or transferring the powder.[2][3]
-
For Weighing and Handling Solids: When working with the neat chemical powder where dust can be generated, a NIOSH-approved half-face respirator equipped with a dust/mist filter is essential.[1]
-
For Handling Solutions: Under normal laboratory use with adequate ventilation (i.e., in a chemical fume hood), specific respiratory protection may not be required.[2] However, if you experience any irritation or are working on a larger scale, a respirator is advised.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the chemical.
Operational Plan: Step-by-Step Safe Handling
Safe handling is a dynamic process that extends beyond simply wearing PPE. It involves a combination of engineering controls and meticulous laboratory practice.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood.[6][8] This is your primary method for controlling inhalation exposure. Ensure the sash is at the lowest practical height.
-
Hygiene Practices:
Protocol for Weighing Solid this compound:
-
Don all required PPE as outlined in the "Solid Handling Protocol" (Section 2).
-
Perform all operations inside a chemical fume hood.
-
Use a spatula to carefully transfer the desired amount from the stock bottle to a tared weigh boat or beaker.
-
Avoid generating dust. If any material is spilled, clean it up immediately following the spill procedure (Section 4).
-
Securely close the stock container immediately after use.[1][2]
Emergency Response and Disposal Plan
Preparedness is paramount. In the event of an exposure or spill, a clear, pre-defined plan prevents panic and minimizes harm.
First Aid Measures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water.[7] Seek immediate medical attention.
Spill Response
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[2][10] Avoid creating dust.
-
Clean the spill area with a wet cloth or paper towels, and place these in the hazardous waste container as well.
-
Ventilate the area and wash the spill site after material pickup is complete.[7][9]
Disposal Plan
Improper disposal can lead to environmental contamination and significant regulatory violations.[8][10] Never dispose of this chemical down the sink or in the regular trash.[8]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.dk [fishersci.dk]
- 3. N1-(3-Aminophenyl)acetamide(102-28-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | 621-35-2 [sigmaaldrich.com]
- 5. 102-28-3|N-(3-Aminophenyl)acetamide|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
